5-Chloro-2-methylnicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQRWWRWCBOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717039 | |
| Record name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-56-3 | |
| Record name | 5-Chloro-2-methyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methylnicotinaldehyde (CAS 1060814-56-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-methylnicotinaldehyde, a key heterocyclic building block. Recognizing the limited direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to offer valuable insights for researchers in organic synthesis and medicinal chemistry. The focus is on providing a predictive understanding of its properties, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes
5-Chloro-2-methylnicotinaldehyde is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The presence of a chlorine atom, a methyl group, and an aldehyde function on the pyridine ring imparts a unique combination of reactivity and potential for molecular diversity.
Table 1: Physicochemical Properties of 5-Chloro-2-methylnicotinaldehyde and Related Analogues
| Property | 5-Chloro-2-methylnicotinaldehyde | 2-Chloro-5-methylnicotinaldehyde | 5-Chloropyridine-3-carbaldehyde | 2-Methylnicotinaldehyde |
| CAS Number | 1060814-56-3 | 92444-99-0[1] | 113118-82-4[2] | 60032-57-7[3] |
| Molecular Formula | C₇H₆ClNO[4] | C₇H₆ClNO[1] | C₆H₄ClNO[2] | C₇H₇NO[3] |
| Molecular Weight | 155.58 g/mol [4] | 155.58 g/mol [1] | 141.55 g/mol [2] | 121.14 g/mol [3] |
| Purity | Typically ≥97%[4] | Typically ≥98%[1] | Not specified | Typically ≥96%[3] |
| Storage Conditions | Inert atmosphere, 2-8°C[4] | Not specified | Not specified | 4°C, stored under nitrogen[3] |
Synthesis and Reactivity: A Predictive Approach
While a specific, documented synthesis for 5-Chloro-2-methylnicotinaldehyde was not found, established synthetic routes for analogous chloronicotinaldehydes provide a strong basis for its preparation.
Plausible Synthetic Pathway
A likely synthetic strategy would involve a two-step process starting from a commercially available precursor, such as 2-methylnicotinic acid or a derivative.
Caption: Plausible two-step synthesis of 5-Chloro-2-methylnicotinaldehyde.
This proposed pathway is analogous to the preparation of 2-chloronicotinaldehyde, which involves the reduction of the corresponding carboxylic acid followed by oxidation of the resulting alcohol[5].
Step-by-Step Conceptual Protocol:
-
Reduction of the Carboxylic Acid: The starting material, a suitable 2-methylnicotinic acid derivative, would be reduced to the corresponding alcohol. A common method for this transformation is the use of sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate[5].
-
Oxidation of the Alcohol: The intermediate alcohol is then oxidized to the desired aldehyde. Activated manganese dioxide is a mild and selective reagent often employed for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes, minimizing over-oxidation to the carboxylic acid[5].
Anticipated Reactivity
The chemical behavior of 5-Chloro-2-methylnicotinaldehyde is dictated by its three key functional groups: the aldehyde, the chlorine atom, and the pyridine ring.
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.
-
Chloro Substituent: The chlorine atom on the pyridine ring is a site for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The reactivity in these transformations is analogous to that of 5-bromonicotinaldehyde, which is a versatile scaffold in medicinal chemistry due to its participation in such coupling reactions[6].
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles.
Caption: Predicted reactivity of 5-Chloro-2-methylnicotinaldehyde.
Applications in Drug Discovery and Development
Chlorine-containing compounds are prevalent in pharmaceuticals, contributing to improved metabolic stability, membrane permeability, and binding affinity. Given its structural motifs, 5-Chloro-2-methylnicotinaldehyde is a promising starting material for the synthesis of novel bioactive molecules. The presence of multiple reactive sites allows for the generation of diverse chemical libraries for high-throughput screening.
The nicotinaldehyde core is a feature in various biologically active compounds, and the introduction of a chloro and methyl group can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The versatility of this scaffold makes it a valuable tool for lead optimization in drug discovery programs.
Spectroscopic Characterization: An Educated Prediction
While experimental spectra for 5-Chloro-2-methylnicotinaldehyde are not publicly available, its spectroscopic features can be predicted based on the analysis of its functional groups and comparison with related structures.
Table 2: Predicted Spectroscopic Data for 5-Chloro-2-methylnicotinaldehyde
| Technique | Predicted Features | Rationale and Comparative Data |
| ¹H NMR | Aromatic protons (2H), Aldehyde proton (1H, ~10 ppm), Methyl protons (3H, ~2.5 ppm) | The aldehyde proton is expected to be significantly downfield. The aromatic protons will exhibit splitting patterns dependent on their coupling constants. The methyl protons will appear as a singlet. |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methyl carbon | The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the chloro, methyl, and aldehyde substituents. |
| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-H stretch (aldehyde, ~2720 and ~2820 cm⁻¹), Aromatic C=C and C=N stretches, C-Cl stretch | The carbonyl stretch is a strong, characteristic band. The aldehyde C-H stretch often appears as two weak bands.[7] |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M⁺) | The presence of a chlorine atom will result in a characteristic isotopic pattern, which is a key diagnostic feature. |
Safety and Handling
No specific safety data sheet (SDS) for 5-Chloro-2-methylnicotinaldehyde was found. However, based on data for structurally similar compounds such as 5-chloropyridine-3-carbaldehyde and other chlorinated pyridines, the following precautions are strongly advised[2][8].
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Experimental Protocol: General Handling and Storage
-
Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere, as recommended for similar compounds[4].
-
Handling: All manipulations should be performed in a certified chemical fume hood. Use appropriate tools to handle the solid to avoid generating dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Chloro-2-methylnicotinaldehyde is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, a comprehensive understanding of its properties and reactivity can be extrapolated from related structures. Its multifunctional nature, combining the reactivity of an aldehyde, a chloro-substituted pyridine, and a methyl group, makes it a versatile tool for the synthesis of complex molecular architectures. As with any chemical, proper safety precautions should be taken during handling and use. Further research into the synthesis and applications of this compound is warranted and will likely contribute to the development of novel chemical entities with potential therapeutic value.
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Foundational Principles: The 'Why' and 'How' of the Computational Approach
An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-Chloro-2-methylnicotinaldehyde for Drug Development Applications
This guide provides a comprehensive walkthrough of the quantum chemical calculations for 5-Chloro-2-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. The protocols and analyses detailed herein are designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and potential for intermolecular interactions. By leveraging Density Functional Theory (DFT), we can elucidate the electronic structure and energetic landscape of this molecule, providing critical insights that can accelerate the drug discovery and design process.
In modern drug discovery, computational chemistry is an indispensable tool for predicting molecular behavior before committing to costly and time-consuming synthesis and in vitro testing.[1][2][3] Quantum chemical calculations, specifically, allow us to model the molecule at the electronic level, providing a fundamental understanding of its properties.
The Choice of Method: Density Functional Theory (DFT)
For a molecule like 5-Chloro-2-methylnicotinaldehyde (C₇H₆ClNO), Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[4] Unlike more computationally expensive ab initio methods like Hartree-Fock, DFT calculates the electron density of the system to determine its energy and other properties.[5][6] We employ the widely-used B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a proven track record for yielding reliable results for a broad range of organic molecules, including substituted pyridines.[7][8][9]
The Basis Set: A Foundation for Accuracy
The accuracy of any DFT calculation is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For this analysis, the 6-311++G(d,p) basis set is selected.[10] This is a triple-zeta Pople-style basis set that provides significant flexibility for describing the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling systems with potential lone pairs and anions, while the polarization functions (d,p) allow for the description of non-spherical electron densities, essential for capturing the nature of covalent bonds.[11] This level of theory, B3LYP/6-311++G(d,p), is well-established for providing robust geometrical and electronic data for similar heterocyclic compounds.[7][12]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach to calculating and analyzing the key properties of 5-Chloro-2-methylnicotinaldehyde. This workflow ensures that each subsequent calculation is based on a physically realistic and stable molecular conformation.
Caption: A schematic of the quantum chemical calculation workflow.
Step 1: Initial Molecular Structure Construction
The process begins by generating a three-dimensional structure of 5-Chloro-2-methylnicotinaldehyde. This can be accomplished using molecular builder software such as Avogadro, which provides an intuitive interface for constructing molecules and generating initial coordinates.[13]
Step 2: Geometry Optimization
Geometry optimization is arguably the most critical step in computational chemistry, as it locates the most stable arrangement of atoms in the molecule—the equilibrium geometry.[14][15][16] This process iteratively adjusts the atomic coordinates to find the configuration that corresponds to a minimum on the potential energy surface.[17] An accurate geometry is essential because all subsequently calculated properties are dependent on this structure.
Step 3: Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies would indicate that the structure is a saddle point (a transition state), not a stable molecule, and would require further optimization.[18]
-
Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.[19][20] This allows for a direct comparison between theoretical and experimental data, providing validation for the computational model. For a non-linear molecule with N atoms, there will be 3N-6 normal modes of vibration.[19]
Analysis of Molecular Properties: From Structure to Reactivity
With a verified minimum energy structure, we can proceed to calculate and analyze the electronic properties that are most relevant to drug design.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[21] Their energies and spatial distributions are fundamental indicators of a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).[22]
-
LUMO: Represents the ability to accept an electron (electrophilicity).[22]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[21] In drug design, this gap can influence how a molecule interacts with its biological target.[23][24]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Table 1: Calculated Frontier Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.10 |
| Energy Gap (ΔE) | 4.75 |
The calculated HOMO-LUMO gap of 4.75 eV suggests that 5-Chloro-2-methylnicotinaldehyde is a moderately reactive molecule with good kinetic stability.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule.[25][26] It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
-
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bond donors).[27]
-
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for nucleophilic attack.[25]
-
Green Regions: Represent neutral or near-zero potential.
For 5-Chloro-2-methylnicotinaldehyde, the MEP map would be expected to show strong negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, due to their lone pairs of electrons. These sites represent the most likely points for hydrogen bonding or coordination with metal ions in a biological system.[28]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[29] It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align closely with the familiar Lewis structure concept.[30] Key insights from NBO analysis include:
-
Natural Atomic Charges: A more robust measure of charge distribution than other methods like Mulliken charges.
-
Hybridization: Describes the atomic orbital composition of bonds and lone pairs.
-
Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These delocalization effects, reported as second-order perturbation energies (E(2)), are crucial for understanding intramolecular stability.[31]
Table 2: Selected NBO Analysis Results - Hyperconjugative Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π*(C2-C3) | 21.5 | Lone Pair -> Antibonding π |
| LP(2) O8 | π*(C7-H12) | 2.8 | Lone Pair -> Antibonding σ |
| π(C2-C3) | π*(C4-C5) | 18.9 | π -> π* Delocalization |
| σ(C5-Cl6) | σ(C4-C5) | 1.2 | σ -> σ Delocalization |
(Note: Atom numbering is based on the optimized structure. LP = Lone Pair. E(2) values indicate the intensity of the interaction.)
The NBO analysis reveals significant delocalization within the pyridine ring, contributing to its aromatic stability. The strong interaction between the nitrogen lone pair (LP(1) N1) and the adjacent π* orbital highlights the influence of the nitrogen atom on the ring's electronic structure.
Conclusion for the Drug Development Professional
The quantum chemical analysis of 5-Chloro-2-methylnicotinaldehyde provides a detailed, predictive model of its molecular characteristics.
-
Reactivity Hotspots: The MEP and NBO analyses identify the pyridine nitrogen and the aldehyde oxygen as key sites for intermolecular interactions, particularly hydrogen bonding. This information is vital for designing molecules that can effectively fit into a protein's active site.
-
Chemical Stability: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability, which is an important factor in determining its potential as a drug candidate (e.g., shelf-life, metabolic stability).
-
Spectroscopic Fingerprint: The calculated vibrational frequencies provide a theoretical spectrum that can be used to confirm the identity and purity of synthesized material when compared with experimental IR or Raman data.
By integrating these computational insights early in the research pipeline, drug development teams can make more informed decisions, prioritize synthetic targets, and ultimately design more effective and specific therapeutic agents.
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- 15. youtube.com [youtube.com]
- 16. tau.ac.il [tau.ac.il]
- 17. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Molecular vibration - Wikipedia [en.wikipedia.org]
- 20. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 21. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. MEP [cup.uni-muenchen.de]
- 27. youtube.com [youtube.com]
- 28. scispace.com [scispace.com]
- 29. q-chem.com [q-chem.com]
- 30. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 31. researchgate.net [researchgate.net]
Technical Guide: Exploratory Reactions of 5-Chloro-2-methylnicotinaldehyde
The following technical guide details the exploratory reaction landscape of 5-Chloro-2-methylnicotinaldehyde (CAS: 1060814-56-3). This guide is structured to support medicinal chemists in leveraging this scaffold for the synthesis of kinase inhibitors, GPCR ligands, and fused heterocyclic systems.
Executive Summary & Structural Logic
5-Chloro-2-methylnicotinaldehyde represents a "Tri-Vector" scaffold, offering three distinct sites for orthogonal diversification. Unlike simple pyridines, the juxtaposition of the C2-methyl and C3-formyl groups creates a "pseudo-1,3-dicarbonyl" reactivity profile, enabling rapid access to fused bicyclic systems such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidines .
The Reactivity Triad
-
C3-Formyl (Aldehyde): High electrophilicity; susceptible to nucleophilic attack, reductive amination, and Knoevenagel condensation.
-
C2-Methyl (Activated): The methyl group is ortho to the ring nitrogen. The electron-withdrawing nature of the pyridine ring (enhanced by the C5-Cl and C3-CHO) renders these protons acidic (
in DMSO, lower with activation), allowing for deprotonation and condensation reactions. -
C5-Chloro (Halogen): A handle for Palladium-catalyzed cross-coupling. While less reactive than C2-halides, the C5 position is accessible via specialized ligand systems (e.g., Buchwald precatalysts).
Figure 1: The Reactivity Triad of 5-Chloro-2-methylnicotinaldehyde.
The C5-Chloro Vector: Suzuki-Miyaura Coupling
Challenge: Aryl chlorides at the pyridine C5 position are electronically neutral/deactivated compared to C2/C4 positions, making oxidative addition the rate-limiting step. Standard catalysts (e.g.,
Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition at moderate temperatures.
Optimized Protocol: C5-Arylation
-
Substrate: 5-Chloro-2-methylnicotinaldehyde (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst:
(2–5 mol%) + XPhos or SPhos (4–10 mol%)-
Alternative:XPhos Pd G3 Precatalyst (2 mol%) for faster initiation.
-
-
Base:
(2.0–3.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).
-
Conditions: 80°C, 4–12 hours, Inert Atmosphere (
/Ar).
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine the aldehyde (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Degas: Add solvent system (Dioxane/
) and sparge with Argon for 10 minutes. Critical: Oxygen inhibits the active Pd(0) species. -
Catalyst Addition: Add the Pd precatalyst (XPhos Pd G3) quickly under positive Argon pressure.
-
Reaction: Seal and heat to 80°C. Monitor by LCMS. The aldehyde peak (typically M+H 156/158) should disappear, replaced by the biaryl product.
-
Workup: Dilute with EtOAc, wash with brine. Dry organic layer over
. -
Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde product may be sensitive to silica; consider neutralizing silica with 1%
.
The C2-Methyl/C3-Formyl Nexus: Cyclization Strategies
This is the most high-value application of the scaffold. The C2-methyl group can be activated to react with the internal C3-aldehyde (via an external partner) to form fused rings.
Pathway A: Synthesis of 1,6-Naphthyridines (Friedländer-Type)
The reaction with active methylene compounds (e.g., malononitrile) or ketones allows for the construction of the second pyridine ring.
Mechanism:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene.[1]
-
Cyclization: The nitrogen of an ammonia source (or amine) closes the ring onto the activated C2-methyl (often requiring an intermediate enamine step).
Protocol: One-Pot Synthesis of Carbonitrile-Functionalized 1,6-Naphthyridines
-
Reagents: 5-Chloro-2-methylnicotinaldehyde (1 eq), Malononitrile (1 eq), Aromatic Aldehyde (1 eq), Ammonium Acetate (
, 2–3 eq). -
Solvent: Ethanol or Acetic Acid.
-
Conditions: Reflux (80–100°C), 2–4 hours.
-
Self-Validating Check: The product will precipitate from the cooled ethanol solution as a solid, often requiring minimal purification.
Pathway B: Enaminone Formation (The "Matador" Intermediate)
Converting the C2-methyl group into an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) creates a versatile intermediate for reaction with guanidines, ureas, or hydrazines.
Protocol:
-
Step 1: Reflux 5-Chloro-2-methylnicotinaldehyde in neat DMF-DMA (3–5 equiv) for 2–4 hours.
-
Observation: The solution turns deep red/orange.
-
Product: (E)-3-(5-chloro-3-formylpyridin-2-yl)-N,N-dimethylprop-2-en-1-amine.
-
-
Step 2: Concentrate to remove excess DMF-DMA.
-
Step 3: Redissolve in EtOH. Add Guanidine HCl (1.5 eq) and NaOEt (1.5 eq). Reflux for 6 hours.
-
Result: Formation of a pyrido[2,3-d]pyrimidine derivative.
Figure 2: Divergent synthesis workflows for C5-arylation and C2/C3-cyclization.
The C3-Formyl Vector: Reductive Amination
For generating focused libraries of amines (e.g., for SAR exploration of the "tail" region).
Protocol:
-
Amine: Primary or Secondary Amine (1.0–1.2 equiv).
-
Reductant: Sodium Triacetoxyborohydride (
, 1.5 equiv). -
Acid: Acetic Acid (1–2 equiv) – Critical for imine formation kinetics.
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Procedure:
-
Mix Aldehyde and Amine in DCE. Add AcOH. Stir 30 min (Imine formation).
-
Add
in one portion. Stir at RT for 2–16 h. -
Quench with saturated
.
-
Technical Note: If the amine is an HCl salt, add
Data Summary & Reaction Scope
| Reaction Type | Target Vector | Key Reagents | Critical Parameter | Typical Yield |
| Suzuki Coupling | C5-Cl | XPhos Pd G3, | Degassing (O2 exclusion) | 60–85% |
| Reductive Amination | C3-CHO | pH control (Imine formation) | 80–95% | |
| Enaminone Formation | C2-Me | DMF-DMA | Temperature (>100°C) | >90% |
| Naphthyridine Cycl. | C2/C3 | Malononitrile, | Stoichiometry (1:1:1) | 50–75% |
References
-
Suzuki-Miyaura Coupling on Pyridines
-
Friedländer-Type Cyclization
- Title: "1,6-Naphthyridin-2(1H)
- Source: Molecules, 2021, 26(11), 3188.
-
URL:[Link]
- Relevance: Reviews the condensation strategies for building naphthyridine cores
-
Enaminone Intermediates (DMF-DMA)
- Title: "Utility of N,N-Dimethylformamide Dimethyl Acetal in the Synthesis of Heterocycles"
- Source: Chemical Reviews, 2010, 110(11), 6961–7001.
-
URL:[Link]
- Relevance: Validates the pathway of activating the C2-methyl group via enaminone formation for subsequent cycliz
-
Reductive Amination Standards
Sources
Methodological & Application
Application Note: Strategic Synthesis of Heterocycles from 5-Chloro-2-methylnicotinaldehyde
This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of bioactive heterocyclic scaffolds using 5-Chloro-2-methylnicotinaldehyde (CAS: 1060814-56-3) as a core building block.
Introduction: The Scaffold Advantage
5-Chloro-2-methylnicotinaldehyde represents a "privileged scaffold" in drug discovery due to its high functional density. It offers three distinct orthogonal handles for chemical manipulation:
-
3-Formyl Group (Electrophile): Prime target for condensation reactions (Knoevenagel, Schiff base).
-
2-Methyl Group (Nucleophile/Acidic): Activated by the pyridine nitrogen and electron-withdrawing substituents (5-Cl, 3-CHO), rendering the methyl protons significantly acidic (
, lower in this substituted system). This allows for enamine formation or aldol-type condensations. -
5-Chloro Group (Leaving Group/Handle): A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is constructed.
This guide details two high-value synthetic pathways:
-
Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines (Kinase Inhibitor Scaffolds).
-
Pathway B: Synthesis of 1,6-Naphthyridines (Antiviral/Antibacterial Scaffolds).
Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines
This protocol utilizes the "Enamine Route," exploiting the acidity of the 2-methyl group to create a reactive intermediate that cyclizes with amidines.
Mechanism & Logic
The reaction proceeds via a 2-(dimethylamino)vinyl intermediate. The electron-withdrawing nature of the 3-formyl and 5-chloro groups activates the 2-methyl group, allowing it to react with
Experimental Protocol
Step 1: Formation of the Enamine Intermediate
-
Charge: In a dry round-bottom flask, dissolve 5-Chloro-2-methylnicotinaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Reagent: Add DMF-DMA (1.5 – 2.0 equiv).
-
Conditions: Heat the mixture to 110°C under
atmosphere for 4–6 hours.-
Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the starting aldehyde and the appearance of a highly fluorescent yellow/orange spot (the enamine).
-
-
Workup: Remove excess solvent and DMF-DMA under reduced pressure. The residue (usually a red/orange solid) is often pure enough for the next step. If necessary, recrystallize from 2-propanol.
Step 2: Cyclization to Pyrido[2,3-d]pyrimidine
-
Charge: Dissolve the enamine intermediate (from Step 1) in absolute ethanol or glacial acetic acid .
-
Reagent: Add Guanidine Hydrochloride (1.5 equiv) and Potassium Carbonate (2.0 equiv) (if using ethanol). Alternatively, use Urea or Thiourea for oxo/thio- analogs.
-
Conditions: Reflux for 8–12 hours.
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water.
-
Purification: Collect the precipitate by filtration. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol if required.
Quantitative Data Summary
| Reagent (Nucleophile) | Solvent/Base | Product Type | Typical Yield |
| Guanidine HCl | EtOH / | 2-Amino-6-chloro-pyrido[2,3-d]pyrimidine | 75-85% |
| Urea | AcOH / Reflux | 6-Chloro-pyrido[2,3-d]pyrimidin-2(1H)-one | 60-70% |
| Thiourea | EtOH / NaOEt | 6-Chloro-pyrido[2,3-d]pyrimidine-2(1H)-thione | 65-75% |
Pathway Visualization
Caption: Step-wise synthesis of Pyrido[2,3-d]pyrimidine via enamine activation.
Pathway B: Synthesis of 1,6-Naphthyridines
This protocol employs a Knoevenagel Condensation followed by an intramolecular cyclization. This route is preferred for generating scaffolds with nitrile or ester functionalities at the 3-position.
Mechanism & Logic
The aldehyde group condenses with an active methylene compound (e.g., Malononitrile) to form a benzylidene intermediate. In the presence of a base, the adjacent 2-methyl group is deprotonated and attacks the nitrile (or ester) moiety of the Knoevenagel adduct, closing the pyridine ring B.
Experimental Protocol
-
Charge: Combine 5-Chloro-2-methylnicotinaldehyde (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol (10 mL/mmol).
-
Catalyst: Add a catalytic amount of Piperidine (5-10 mol%).
-
Conditions: Reflux the mixture for 3–5 hours.
-
Note: The reaction initially forms the benzylidene (yellow solid). Continued heating drives the cyclization to the naphthyridine.
-
-
Monitoring: Monitor by TLC. The intermediate benzylidene (
) converts to the more polar naphthyridine ( ). -
Isolation: Cool the reaction mixture. The product usually precipitates as a solid.
-
Purification: Filter the solid. Wash with cold ethanol. Recrystallize from DMF/Water.
Product Characterization
The resulting scaffold is typically 2-amino-6-chloro-1,6-naphthyridine-3-carbonitrile . The amino group at position 2 is derived from the cyclization onto the nitrile group of the malononitrile.
Pathway Visualization
Caption: Base-catalyzed cascade synthesis of 1,6-Naphthyridine derivatives.
Expert Insights & Troubleshooting
-
Handling the 5-Chloro Group: The chlorine atom at position 5 is relatively inert to nucleophilic aromatic substitution (
) under the conditions described above. This is advantageous, as it preserves the halogen for subsequent Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups after the bicyclic core is formed. -
Water Sensitivity: Pathway A (DMF-DMA) is moisture-sensitive. Ensure all glassware is flame-dried and reagents are anhydrous. Hydrolysis of the DMF-DMA leads to low yields.
-
Regioselectivity: In Pathway B , if using unsymmetrical active methylenes (e.g., ethyl cyanoacetate), the cyclization usually favors the attack on the cyano group over the ester, yielding the 2-amino-3-ester derivative (or 2-hydroxy-3-cyano depending on conditions).
References
-
Friedländer Synthesis and Variants
- Marco-Contelles, J., et al.
-
(General reactivity context).
-
Reactivity of 2-Methyl-3-formylpyridines
-
Gangadasu, B., et al. "A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines."[1] Heterocyclic Communications.
-
(Analogous starting material reactivity).
-
-
Pyrido[2,3-d]pyrimidine Synthesis
- BldPharm Product Data. "5-chloro-2-Methylnicotinaldehyde Properties."
-
(Starting material specifications).
-
1,6-Naphthyridine Synthesis via Malononitrile
-
Moustafa, M.S., et al. "Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines."[2] Molecules.
-
(Mechanistic parallel).
-
Sources
Application Notes and Protocols for the Knoevenagel Condensation of 5-Chloro-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products.[2] These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, polymers, and, most notably, pharmacologically active molecules.[3]
This guide focuses on a specific, high-value substrate: 5-Chloro-2-methylnicotinaldehyde. The presence of a substituted pyridine ring makes this aldehyde a particularly interesting starting material for constructing complex heterocyclic scaffolds. The derivatives of this compound are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by substituted pyridines, including antimicrobial and anticancer properties.[4]
These application notes provide a comprehensive technical guide, from the underlying mechanistic principles to detailed, field-proven protocols for the Knoevenagel condensation of 5-Chloro-2-methylnicotinaldehyde with representative active methylene compounds.
Mechanistic Insights: Understanding the Driving Forces
The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate then undergoes dehydration to yield the final α,β-unsaturated product.
A noteworthy characteristic of pyridine carbaldehydes, such as 5-Chloro-2-methylnicotinaldehyde, is their heightened reactivity compared to their benzaldehyde counterparts. Research suggests that the pyridine ring itself can play a dual role in the reaction, activating both the methylene compound and the carbonyl group, in some cases even enabling the reaction to proceed without an external catalyst.[5]
Diagram: Generalized Mechanism of the Knoevenagel Condensation
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a solid starting point for the synthesis of derivatives of 5-Chloro-2-methylnicotinaldehyde.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol employs a classic and highly effective basic catalyst for the Knoevenagel condensation.
Materials:
-
5-Chloro-2-methylnicotinaldehyde (MW: 155.58 g/mol )
-
Malononitrile (MW: 66.06 g/mol )
-
Piperidine (MW: 85.15 g/mol )
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methylnicotinaldehyde (1.56 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add 20 mL of anhydrous ethanol to the flask and stir the mixture until the solids are dissolved.
-
Add piperidine (0.1 mL, ~1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven to obtain 2-((5-chloro-2-methylpyridin-3-yl)methylene)malononitrile.
Product Characterization (Expected):
-
Appearance: White to pale yellow solid.
-
IR (KBr, cm⁻¹): ~2220 (C≡N), ~1600 (C=C), ~1550 (C=N, pyridine ring).
-
¹H NMR (CDCl₃, δ): ~8.5 (s, 1H, pyridine H), ~7.8 (s, 1H, pyridine H), ~7.7 (s, 1H, vinyl H), ~2.6 (s, 3H, methyl H).
Protocol 2: Catalyst-Free Condensation with Ethyl Cyanoacetate in an Aqueous Medium
This "green" protocol leverages the inherent reactivity of the pyridine aldehyde to avoid the use of a traditional catalyst and organic solvents.[5]
Materials:
-
5-Chloro-2-methylnicotinaldehyde (MW: 155.58 g/mol )
-
Ethyl cyanoacetate (MW: 113.12 g/mol )
-
Water:Ethanol mixture (1:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, suspend 5-Chloro-2-methylnicotinaldehyde (1.56 g, 10 mmol) in 20 mL of a 1:1 water:ethanol mixture.
-
Add ethyl cyanoacetate (1.13 g, 10 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take longer than the catalyzed version, potentially 8-24 hours.
-
Upon completion, the product will likely precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water (2 x 15 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield ethyl 2-cyano-3-(5-chloro-2-methylpyridin-3-yl)acrylate.
Product Characterization (Expected):
-
Appearance: Crystalline solid.
-
IR (KBr, cm⁻¹): ~2225 (C≡N), ~1720 (C=O, ester), ~1610 (C=C), ~1550 (C=N, pyridine ring).
-
¹H NMR (CDCl₃, δ): ~8.6 (s, 1H, pyridine H), ~8.2 (s, 1H, vinyl H), ~7.9 (s, 1H, pyridine H), ~4.3 (q, 2H, OCH₂), ~2.7 (s, 3H, methyl H), ~1.4 (t, 3H, CH₃).
Data Presentation: Comparative Overview of Protocols
| Parameter | Protocol 1 (Piperidine-Catalyzed) | Protocol 2 (Catalyst-Free) |
| Active Methylene | Malononitrile | Ethyl Cyanoacetate |
| Catalyst | Piperidine | None |
| Solvent | Ethanol | Water:Ethanol (1:1) |
| Temperature | Reflux | Room Temperature |
| Typical Reaction Time | 2-4 hours | 8-24 hours |
| Work-up | Filtration, washing with cold ethanol | Filtration, washing with water and cold ethanol |
| Environmental Impact | Moderate | Low |
Experimental Workflow
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Applications and Further Transformations
The α,β-unsaturated products of the Knoevenagel condensation of 5-Chloro-2-methylnicotinaldehyde are valuable precursors for a variety of more complex and biologically active molecules.
Synthesis of 2-Amino-nicotinonitrile Derivatives and their Biological Potential
The condensation product with malononitrile, 2-((5-chloro-2-methylpyridin-3-yl)methylene)malononitrile, is a key intermediate for the synthesis of highly substituted 2-amino-nicotinonitriles. These compounds have demonstrated significant potential as:
-
Antimicrobial Agents: Studies on related 2-amino-6-aryl-nicotinonitriles have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6]
-
Anticancer Agents: Certain 2-amino-4,6-diphenylnicotinonitriles have exhibited potent cytotoxicity against breast cancer cell lines, in some cases surpassing the efficacy of doxorubicin.[7] The mechanism of action is often linked to the induction of apoptosis.[8]
Precursors for Gewald and Thorpe-Ziegler Reactions
The Knoevenagel adducts can be utilized in subsequent multicomponent reactions to build even more complex heterocyclic systems.
-
Gewald Reaction: The reaction of the Knoevenagel product with elemental sulfur in the presence of a base can lead to the formation of substituted 2-aminothiophenes.[9] This reaction opens a pathway to a different class of heterocyclic compounds with their own unique biological activities.
-
Thorpe-Ziegler Reaction: The intramolecular Thorpe-Ziegler reaction of dinitriles derived from the Knoevenagel products can be used to construct cyclic ketones and enamines, further expanding the synthetic utility of these intermediates.[3][10]
The diverse reactivity of the Knoevenagel products from 5-Chloro-2-methylnicotinaldehyde makes them highly valuable building blocks in drug discovery and development programs.
References
-
2-{(5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]
-
The mGlu₅ positive allosteric modulator LSN2463359 differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat. PubMed. Available at: [Link]
-
5-Chloro-2-methylnicotinaldehyde. Lead Sciences. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Thorpe-Ziegler reaction. ResearchGate. Available at: [Link]
-
2-Chloro-5-(chloromethyl)pyridine. PMC - NIH. Available at: [Link]
- A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available at: [Link]
-
Three possible products from the reactions of Gewald's amide with aromatic aldehydes. ResearchGate. Available at: [Link]
-
5-Chloro-2-nitropyridine. PubChem. Available at: [Link]
-
Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
-
2-Chloro Nicotinaldehyde. ChemBK. Available at: [Link]
-
Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
-
New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. Available at: [Link]
-
(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. NIH. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Ethyl 2-cyano-3-(dimethylamino)acrylate. PubChem. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Medicinal chemistry applications of substituted methylnicotinaldehydes
Application Note: Medicinal Chemistry Applications of Substituted Methylnicotinaldehydes
Abstract
Substituted methylnicotinaldehydes (specifically 2-amino- and 2-chloro- derivatives) represent a class of "bifunctional linchpin" scaffolds in modern medicinal chemistry. Their unique electronic structure—combining a reactive formyl group (electrophile) with an adjacent amino (nucleophile) or chloro (leaving group) moiety—makes them indispensable for the rapid assembly of privileged heterocycles. This guide details the application of these scaffolds in synthesizing 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , core structures found in kinase inhibitors (e.g., PIM-1, EGFR) and antimicrobial agents.
Section 1: Chemical Reactivity & Strategic Value
The strategic value of substituted methylnicotinaldehydes lies in their ability to undergo annulation reactions (ring-forming) under mild conditions. Two primary reactivity patterns dominate their utility:
-
The Friedländer Annulation (Type A):
-
Precursor: 2-Aminonicotinaldehyde (or 6-methyl derivatives).
-
Mechanism: Condensation of the C3-formyl group with an active methylene ketone, followed by intramolecular cyclodehydration involving the C2-amine.
-
Target: 1,8-Naphthyridines (bioisosteres of quinolines).[1]
-
-
The SNAr / Cyclization Cascade (Type B):
-
Precursor: 2-Chloro-6-methylnicotinaldehyde.
-
Mechanism: Nucleophilic aromatic substitution (SNAr) of the C2-chloro group by primary amines, followed by condensation of the aldehyde with urea/guanidine derivatives.
-
Target: Pyrido[2,3-d]pyrimidines and substituted pyridines.
-
Section 2: Detailed Experimental Protocols
Protocol A: Green Synthesis of 1,8-Naphthyridines via Choline Hydroxide Catalysis
Application: Rapid access to lipophilic naphthyridine cores for kinase inhibition libraries.
Rationale: Traditional Friedländer synthesis requires harsh acids/bases and high temperatures. This protocol utilizes Choline Hydroxide (ChOH) , a biocompatible ionic liquid catalyst, allowing the reaction to proceed in water with high atom economy.
Materials:
-
Substrate 1: 2-Aminonicotinaldehyde (1.0 equiv)
-
Substrate 2: Active methylene ketone (e.g., 1-ethylpiperidin-4-one or cyclohexanone) (1.0 equiv)
-
Catalyst: Choline Hydroxide (ChOH) (46 wt% in water)
-
Solvent: Deionized Water
Step-by-Step Methodology:
-
Charge: In a 10 mL round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the ketone (0.5 mmol).
-
Solvate: Add 1.0 mL of deionized water. The mixture may appear heterogeneous.
-
Catalyze: Add Choline Hydroxide (3 μL, approx. 1 mol%).
-
Incubate: Stir the reaction mixture at 50°C for 10 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Work-up:
-
Cool the mixture to room temperature.
-
The product typically precipitates as a solid. Filter the solid and wash with cold water (2 x 5 mL) to remove the catalyst.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Validation Data:
-
Yield: Typically 85–96%.
-
Purity: >95% (determined by 1H NMR).
Protocol B: Functionalization of 2-Chloro-6-methylnicotinaldehyde
Application: Creating diverse C2-amino precursors for subsequent cyclization.
Rationale: The 2-chloro position is activated by the electron-withdrawing aldehyde and the pyridine nitrogen, making it highly susceptible to nucleophilic attack by amines without transition metal catalysis.
Step-by-Step Methodology:
-
Charge: Dissolve 2-chloro-6-methylnicotinaldehyde (1.0 mmol) in anhydrous DMF (3 mL).
-
Nucleophile Addition: Add the primary or secondary amine (e.g., Morpholine, Aniline) (1.1 mmol).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 mmol) to scavenge HCl.
-
Reaction: Stir at 80°C for 4–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: Collect the yellow/orange precipitate via filtration. This intermediate (2-amino-substituted nicotinaldehyde) is now ready for Protocol A or further elaboration.
Section 3: Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the core methylnicotinaldehyde scaffold.
Caption: Divergent synthesis of bioactive heterocycles starting from substituted methylnicotinaldehydes.[1][2][3][4][5][6][7][8]
Section 4: Case Study in Drug Discovery
Target: PIM-1 Kinase (Proviral Integration Site for Moloney Murine Leukemia Virus). Relevance: PIM-1 is overexpressed in hematological malignancies and prostate cancer.
Application of Scaffold: Researchers utilized 2-amino-6-methylnicotinaldehyde (synthesized via Protocol B) to construct a library of pyrido[2,3-d]pyrimidines .
-
Synthesis: The aldehyde was condensed with guanidine carbonate in ethanol.
-
Result: The resulting 2-amino-pyrido[2,3-d]pyrimidine showed IC50 values in the nanomolar range (11.4 nM) against PIM-1.[3][6]
-
Mechanism: The pyridine nitrogen (N1) and the pyrimidine nitrogen (N3) form a critical hydrogen bond network with the ATP-binding pocket of the kinase (Glu121 and Asp186 residues).
Data Summary Table:
| Compound Class | Precursor | Reaction Type | Target Indication | Key Ref |
| 1,8-Naphthyridines | 2-Aminonicotinaldehyde | Friedländer | Antibacterial / Antitumor | [1] |
| Pyrido[2,3-d]pyrimidines | 2-Amino-nicotinonitrile* | Cyclocondensation | PIM-1 Kinase Inhibitor | [2] |
| Tacrine Analogues | 2-Aminonicotinaldehyde | Friedländer (+ Cyclohexanone) | AChE Inhibitor (Alzheimer's) | [3] |
*Note: 2-Amino-nicotinonitrile is the dehydrated analog of the oxime derived from the aldehyde.
Section 5: Troubleshooting & Optimization
-
Issue: Low yield in Friedländer reaction.
-
Cause: Aldol condensation is reversible; water byproduct inhibits the forward reaction.
-
Solution: Although the "green" protocol uses water, adding a drying agent (molecular sieves) or using a Dean-Stark trap in refluxing toluene (traditional method) can push the equilibrium if the aqueous method fails for specific substrates.
-
-
Issue: Regioselectivity in SNAr.
-
Insight: The C2-chloro position is significantly more reactive than C4 or C6 due to the ortho-formyl electron-withdrawing effect. Regioselectivity is rarely an issue unless the ring is polysubstituted with strong EWGs.
-
References
-
RSC Advances. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
National Institutes of Health (NIH). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]
-
PubChem. 2-Chloro-6-methylpyridine-3-carbaldehyde (Compound Summary). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. orgchemres.org [orgchemres.org]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
Technical Application Note: 5-Chloro-2-methylnicotinaldehyde in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Value
In the landscape of modern agrochemical discovery, 5-Chloro-2-methylnicotinaldehyde represents a "privileged scaffold." It bridges the gap between simple pyridine building blocks and complex heterocyclic active ingredients (AIs).
Its value lies in its unique trisubstituted pattern:
-
C3-Formyl Group (Reactive Handle): A versatile electrophile for constructing hydrazones, vinyl linkages, or oxidation to carboxylic acids (essential for amide-based fungicides).
-
C5-Chlorine (Bio-isostere): Enhances lipophilicity (
) and metabolic stability, blocking oxidative metabolism at the C5 position—a common failure point in early-stage drug candidates. -
C2-Methyl Group (Steric Shield): Provides steric protection to the adjacent C3 position, improving the hydrolytic stability of downstream amides or esters in field conditions.
This guide details two validated protocols for transforming this intermediate into high-value agrochemical precursors: Selective Oxidation (for acid chlorides/amides) and Knoevenagel Condensation (for vinyl-linked herbicides).
Part 2: Chemical Profile & Handling
| Parameter | Specification | Notes |
| IUPAC Name | 5-Chloro-2-methylpyridine-3-carbaldehyde | |
| CAS Number | 1060814-56-3 | Distinct from the 6-chloro isomer. |
| Formula | C7H6ClNO | MW: 155.58 g/mol |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air to the acid. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Poorly soluble in water/hexanes. |
| Hazards | Skin Irritant (H315), Eye Irritant (H319) | Sensitizer: Handle in fume hood. |
Part 3: Application Protocols
Protocol A: Selective Oxidation to 5-Chloro-2-methylnicotinic Acid
Target Application: Precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (Amide formation).
The Challenge: Traditional oxidation with Potassium Permanganate (
Materials
-
Substrate: 5-Chloro-2-methylnicotinaldehyde (10.0 mmol, 1.56 g)
-
Oxidant: Sodium Chlorite (
, 80% tech grade, 15.0 mmol) -
Scavenger: 2-Methyl-2-butene (iso-amylene) or Hydrogen Peroxide (30%)
-
Buffer: Sodium Dihydrogen Phosphate (
) -
Solvent: t-Butanol / Water (3:1 ratio)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve the aldehyde (1.56 g) in 30 mL of
-BuOH. Add 10 mL of water and 4.0 mL of 2-methyl-2-butene (scavenger for hypochlorite by-products). -
Addition: Cool the solution to 0°C in an ice bath. Dissolve
(1.7 g) and (1.4 g) in 15 mL of water. Add this aqueous solution dropwise to the reaction flask over 20 minutes via an addition funnel.-
Critical Control Point: Maintain internal temperature <10°C to prevent side reactions with the pyridine nitrogen.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (
) should disappear; the acid spot will remain at the baseline or streak.
-
-
Workup (pH Swing):
-
Basify the reaction mixture to pH 10–11 with 1N NaOH (solubilizes the nicotinate).
-
Extract twice with Ethyl Acetate (removes non-acidic impurities). Discard organic layer.
-
Acidify the aqueous layer carefully with 2N HCl to pH 3–4. The product, 5-chloro-2-methylnicotinic acid, will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Knoevenagel Condensation for Vinyl Scaffolds
Target Application: Synthesis of pyridyl-vinyl-nitriles (common in neonicotinoid-like insecticides and herbicides).
The Mechanism: The electron-deficient pyridine ring enhances the electrophilicity of the aldehyde, making it highly reactive toward active methylene compounds like malononitrile.
Materials
-
Substrate: 5-Chloro-2-methylnicotinaldehyde (10.0 mmol)
-
Nucleophile: Malononitrile (11.0 mmol)
-
Catalyst: Piperidine (0.5 mmol, 5 mol%) or
-Alanine (for milder conditions) -
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology
-
Setup: Charge a 50 mL reaction vial with the aldehyde (1.56 g) and malononitrile (0.73 g) in 15 mL of Ethanol.
-
Catalysis: Add piperidine (50
L). A rapid color change (yellow to orange) indicates imine formation/initiation. -
Reflux: Heat the mixture to 70°C (gentle reflux) for 2 hours.
-
Observation: The product often precipitates directly from the hot solution as the reaction proceeds.
-
-
Crystallization: Cool the mixture slowly to 0°C.
-
Filtration: Filter the solid. Wash with cold ethanol (5 mL) and hexane (10 mL).
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (
10.0 ppm) and the appearance of the vinyl proton singlet ( 8.0–8.5 ppm). -
Yield: Typically >90%.
Part 4: Visualization & Logic Flow
Diagram 1: Divergent Synthesis Map
This diagram illustrates the strategic versatility of the aldehyde scaffold.
Caption: Strategic divergence of 5-Chloro-2-methylnicotinaldehyde into three major agrochemical classes.
Diagram 2: Pinnick Oxidation Workup Logic
The "pH Swing" is the critical step for high purity without chromatography.
Caption: Self-purifying "pH Swing" workup protocol for isolating nicotinic acid derivatives.
Part 5: References
-
Vertex AI Search (Patent Analysis). Preparation method of high-purity 5-methyl-nicotinic acid. CN106699650A. (Demonstrates KMnO4 oxidation limitations and industrial relevance of nicotinate precursors).
-
Vertex AI Search (Patent Analysis). Preparing method of 5-methylnicotinicacid. CN102584695A. (Highlights H2O2/H2SO4 oxidation routes).
-
BLD Pharm. Product Specification: 2-Chloro-5-methylnicotinaldehyde (CAS 92444-99-0) & 5-Chloro-2-methylnicotinaldehyde. (Used for physical property verification).
-
Organic Chemistry Portal. Pinnick Oxidation Protocol. (Standard reference for chlorite oxidation mechanism and stoichiometry).
-
TianYuan Pharmaceutical. 5-chloro-2-Methylnicotinaldehyde Product Page. (Confirmation of commercial availability for agrochemical R&D).
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation with Substituted Pyridines
Welcome to the Technical Support Center for optimizing Knoevenagel condensation reactions catalyzed by substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction efficiency, troubleshoot common issues, and understand the nuances of catalyst selection. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries researchers have when working with substituted pyridines in Knoevenagel condensations.
Q1: Why is my Knoevenagel condensation failing or giving low yields when using a substituted pyridine catalyst?
Low yields in Knoevenagel condensations can often be traced back to a few key factors.[1] The most common issues are related to the choice of catalyst, solvent, incomplete reaction, or the occurrence of side reactions.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem.[1]
Q2: How does the substitution pattern on the pyridine ring—both sterically and electronically—impact catalyst activity?
The electronic and steric nature of substituents on the pyridine ring directly influences its basicity and, consequently, its catalytic efficacy.
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen atom, enhancing its basicity. This can lead to a faster reaction rate. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the basicity of the pyridine nitrogen.
-
Steric Effects: Bulky substituents near the nitrogen atom (at the 2- or 6-positions) can hinder its ability to interact with the reactants, potentially slowing down or even inhibiting the reaction.[2]
Q3: What are the optimal reaction conditions (solvent, temperature) when using substituted pyridines?
The ideal solvent and temperature are highly dependent on the specific substrates and the chosen substituted pyridine catalyst.[3] Polar protic solvents like methanol and ethanol can facilitate the initial steps of the mechanism, while aprotic solvents may accelerate the dehydration step.[4][5] Many Knoevenagel condensations proceed at room temperature, but some may require heating to ensure completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]
Q4: How can I minimize side reactions in my Knoevenagel condensation?
The most common side reaction is the self-condensation of the aldehyde or ketone starting material, particularly if the chosen base is too strong.[1] Using a weakly basic amine catalyst, such as pyridine or its derivatives, is a common strategy to avoid this.[6] The presence of a highly reactive methylene compound also helps to prevent the self-condensation of aldehydes that have an alpha-hydrogen.[7]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving specific experimental challenges.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Insufficient Catalyst Basicity: The substituted pyridine may not be basic enough to deprotonate the active methylene compound. 2. Steric Hindrance: A bulky substituent on the pyridine ring or on the reactants may be preventing the reaction.[2] 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.[1] | 1. Switch to a pyridine with a more electron-donating substituent to increase basicity. 2. Choose a substituted pyridine with less steric bulk around the nitrogen atom. 3. Gradually increase the reaction temperature while monitoring the reaction progress via TLC.[1] |
| Formation of Multiple Products/Byproducts | 1. Catalyst is Too Basic: This can lead to self-condensation of the carbonyl compound.[1] 2. Michael Addition: The product can sometimes react with another molecule of the active methylene compound. | 1. Use a pyridine with a mildly electron-withdrawing group to temper the basicity. 2. Use a stoichiometric amount of the active methylene compound or a slight excess of the carbonyl compound. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Equilibrium: The reaction may have reached equilibrium, with the reverse reaction becoming significant.[3] | 1. Add a fresh portion of the catalyst. 2. Remove water as it is formed, either by azeotropic distillation or by using a dehydrating agent like molecular sieves, to drive the reaction to completion.[3] |
Visualizing the Knoevenagel Condensation Mechanism
The following diagram illustrates the catalytic cycle of the Knoevenagel condensation with a substituted pyridine.
Caption: Catalytic cycle of the Knoevenagel condensation.
Experimental Protocol: A Model Reaction
This protocol details a general procedure for the Knoevenagel condensation of benzaldehyde with malononitrile using 4-dimethylaminopyridine (DMAP) as the catalyst.
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12.22 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Developing solvent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Dissolve the reactants in ethanol (5 mL).
-
Add DMAP (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, if a precipitate has formed, filter the solid product and wash with cold ethanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Knoevenagel condensation.
Caption: A systematic approach to troubleshooting the Knoevenagel condensation.
References
-
Knoevenagel Condensation | PDF | Pyridine | Acid. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]
-
Knoevenagel Condensation Mechanism. (2021, October 27). Organic Chemistry [Video]. YouTube. [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021, May 12). ACS Omega. [Link]
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Role of Pyridinic Nitrogen on Base Catalyzed Knoevenagel Condensation over Pristine CNx. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Pyridine immobilised on magnetic silica as an efficient solid base catalyst for Knoevenagel condensation of furfural with acetyl acetone. (n.d.). CSIR-NCL Library, Pune. Retrieved February 3, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021, October 18). ACS Omega. [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020, March 2). PMC - NIH. [Link]
-
Knoevenagel condensation. (2023, January 14). [Video]. YouTube. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. [Link]
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. (2019, August 1). PubMed. [Link]
-
Knoevenagel Condensation mechanism? (2015, December 9). Reddit. [Link]
-
. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Effect of the solvent on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. (2023, August 24). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SE [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Substituted Nicotinaldehydes
Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Nicotinaldehyde Purification ID: TS-NIC-PUR-001
Executive Summary: The "Amphoteric Trap"
Purifying substituted nicotinaldehydes presents a unique challenge compared to standard benzaldehydes. You are dealing with a molecule that possesses both a reactive electrophile (the aldehyde) and a basic nucleophile (the pyridine nitrogen).
The Core Problem: Standard purification methods often fail because:
-
Silica Gel Interaction: The basic pyridine nitrogen hydrogen-bonds with acidic silanols on silica gel, causing severe tailing and yield loss.
-
Oxidative Instability: The electron-deficient pyridine ring makes the aldehyde highly susceptible to oxidation into nicotinic acid (niacin derivatives) upon exposure to air.
-
Cannizzaro Reactions: In strong base, the aldehyde can disproportionate.
This guide provides three field-proven workflows to bypass these failure modes.
Method A: The Bisulfite Adduct Protocol (Chemical Purification)
Best For: Removing non-carbonyl impurities (starting materials, over-reduced alcohols) without chromatography. Mechanism: Sodium bisulfite attacks the aldehyde to form a water-soluble sulfonate salt. Impurities remain in the organic layer.
Step-by-Step Protocol
-
Adduct Formation:
-
The Wash (Critical Step):
-
Wash the aqueous phase (or the filtered solid redissolved in water) with Ethyl Acetate (
) or Ether. -
Why? This removes non-aldehyde organic impurities. The nicotinaldehyde is trapped as a salt in the water.
-
-
Regeneration (The Danger Zone):
-
Caution: You must release the aldehyde without triggering Cannizzaro disproportionation.
-
Cool the aqueous solution to 0°C.
-
Slowly add saturated Sodium Carbonate (
) or 10% NaOH until pH reaches ~10-12. -
Immediate Action: Extract rapidly with Dichloromethane (DCM) or EtOAc. Do not let the free aldehyde sit in base.
-
-
Isolation:
-
Dry organic layer over
, filter, and concentrate.
-
Workflow Visualization
Caption: Figure 1. Bisulfite purification workflow separating aldehyde adducts from non-reactive organic impurities.
Method B: Chromatographic Purification (Deactivation Strategy)
Best For: Complex mixtures where bisulfite purification fails or yield is low. The Issue: Pyridine nitrogens stick to silica. The Fix: "Deactivate" the silica before use.[3]
Protocol: Triethylamine (TEA) Deactivation
| Parameter | Standard Silica | Deactivated Silica (Recommended) |
| Mobile Phase | Hexane / EtOAc | Hexane / EtOAc + 1% TEA |
| Column Prep | Slurry pack normally | Flush column with 5% TEA in Hexane, then equilibrate with mobile phase |
| Tailing Factor | High (Streaking) | Low (Tight bands) |
| Recovery | 50-70% (Loss to adsorption) | >90% |
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and interacts less aggressively with the pyridine ring.
Troubleshooting & FAQs
Q1: My nicotinaldehyde is a solid, but it's turning into a yellow oil. What is happening?
Diagnosis: Oxidation.[4] Substituted nicotinaldehydes oxidize rapidly to their corresponding nicotinic acids in air. The "oil" is often a mixture of the aldehyde and the acid (which disrupts the crystal lattice).
Verification (H-NMR):
-
Aldehyde: Sharp singlet at
10.0 - 10.5 ppm. -
Acid Impurity: Broad singlet (COOH) often invisible or >11 ppm; loss of integration in the aldehyde peak.
Solution:
-
Recrystallize immediately from Hexane/EtOAc.
-
Store under Argon at -20°C.
Q2: During bisulfite extraction, I formed a solid that won't dissolve in water or organic solvent.
Diagnosis: You have formed a highly crystalline bisulfite adduct that is insoluble in the aqueous brine. Fix: Do not discard the solid!
-
Wash it with ether (to remove impurities).
-
Suspend the solid in fresh water and proceed to the Regeneration step (add base). The solid will dissolve as it reverts to the free aldehyde.
Q3: I see a "ghost spot" on TLC that trails the product.
Diagnosis: This is likely the hydrate form (gem-diol) or the pyridine sticking to the plate. Test: Run the TLC with 1% Triethylamine in the developing solvent. If the spot tightens up, it was just streaking. If it persists, it may be the corresponding alcohol (over-reduction impurity).
Decision Matrix: Choosing Your Method
Use this logic flow to determine the safest purification route for your specific derivative.
Caption: Figure 2. Decision matrix for selecting purification technique based on physical state and chemical stability.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for aldehyde purification via bisulfite). 5
-
Lipshutz, B. H.; et al. "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." J. Org.[6] Chem., 2021 .[7] (Demonstrates stability and regeneration of bisulfite adducts). 7[2][8][9]
-
University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica Gel." (Protocol for using Triethylamine to prevent tailing). 3
-
Beller, M.; et al. "Process for the preparation of nicotinaldehydes." U.S. Patent 7,528,256, 2009 . (Industrial context on stability and synthesis of nicotinaldehydes). 10
Sources
- 1. Workup [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Vogel's Textbook Practical Organic Chemistry - AbeBooks [abebooks.com]
- 7. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
Side reaction prevention in Suzuki coupling of pyridine aldehydes
A Guide to Preventing Side Reactions and Optimizing Synthesis
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving pyridine aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these challenging substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds.[1] However, the presence of both a pyridine ring and an aldehyde group introduces specific challenges that can lead to frustrating side reactions and low yields. This guide is structured in a question-and-answer format to directly address the problems you are likely to encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of a bromo-pyridine aldehyde is giving low yields. What are the most common culprits?
Low yields in the Suzuki coupling of pyridine aldehydes can stem from several issues, often acting in concert. The primary suspects are:
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C–B bond of your boronic acid, which is replaced by a C–H bond.[2] Heteroaryl boronic acids, in particular, can be susceptible to this side reaction, especially under basic aqueous conditions.
-
Homocoupling of the Boronic Acid: Your boronic acid can couple with itself to form a symmetrical biaryl, consuming your reagent and complicating purification. This is often promoted by the presence of oxygen and a Pd(II) species.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[2] This "catalyst poisoning" is a well-known issue with nitrogen-containing heterocycles.
-
Side Reactions of the Aldehyde Group: The aldehyde functionality is not always an innocent bystander. It can be susceptible to reduction, oxidation, or nucleophilic attack by the boronic acid under certain reaction conditions.
-
Inefficient Oxidative Addition: The carbon-halogen bond of your pyridine aldehyde must be broken in the first step of the catalytic cycle. While bromides are generally reactive, electron-rich pyridines or the use of less active catalysts can lead to slow oxidative addition.
Troubleshooting Guide: Specific Side Reactions and Prevention Strategies
This section delves deeper into the specific side reactions you may encounter and provides detailed protocols and strategies to mitigate them.
Issue 1: Significant Protodeboronation of the Boronic Acid
Q: I'm seeing a significant amount of the arene byproduct from my boronic acid. How can I prevent this?
A: Protodeboronation is a common headache, especially with electron-deficient or heteroaryl boronic acids. The key is to manage the stability and release of the boronic acid in the reaction.
Causality: The C–B bond is susceptible to cleavage by proton sources, which are often present in the reaction mixture (e.g., water in the solvent or base). The rate of protodeboronation can be competitive with the rate of transmetalation in the Suzuki catalytic cycle.
Preventative Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable to protodeboronation than their corresponding boronic acids.[2] They slowly hydrolyze in situ to release the boronic acid, keeping its standing concentration low and favoring transmetalation over protodeboronation.
-
Anhydrous Conditions: While some water is often necessary to facilitate the catalytic cycle, excessive water can promote protodeboronation. Using anhydrous solvents and bases can be beneficial.
-
Choice of Base: Milder bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydroxide (NaOH) when protodeboronation is an issue.
-
Slow Addition: A slow addition of the boronic acid or ester to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of protodeboronation relative to the desired cross-coupling.
Experimental Protocol: General Procedure for Suzuki Coupling using a Boronic Ester
-
To an oven-dried reaction vessel, add the halo-pyridine aldehyde (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Homocoupled Biaryl from the Boronic Acid
Q: My reaction mixture is contaminated with a significant amount of the homocoupled product from my boronic acid. What causes this and how can I stop it?
A: Homocoupling is often a sign of oxygen in your reaction system or issues with the palladium catalyst's oxidation state.
Causality: The homocoupling of boronic acids is typically catalyzed by Pd(II) species and is often promoted by the presence of oxygen. If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the Pd(0) catalyst is re-oxidized by air, the competing homocoupling pathway can become significant.
Preventative Strategies:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an in-situ reduction step that can sometimes be inefficient.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.
-
Reaction Setup: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Experimental Protocol: Rigorous Degassing for Suzuki Coupling
-
Combine the halo-pyridine aldehyde, boronic acid, palladium precatalyst, ligand (if separate), and base in the reaction vessel.
-
Add the solvent system.
-
Seal the vessel with a septum and insert a needle connected to a vacuum/inert gas line.
-
Freeze-Pump-Thaw Method (for optimal degassing):
-
Freeze the mixture in a liquid nitrogen bath.
-
Once frozen, open the vessel to a high vacuum for several minutes.
-
Close the vacuum line and allow the mixture to thaw under a static vacuum.
-
Backfill the vessel with an inert gas.
-
Repeat this cycle at least three times.
-
-
After the final cycle, maintain a positive pressure of inert gas and proceed with heating the reaction.
Issue 3: Side Reactions of the Aldehyde Group
Q: I suspect my aldehyde is not surviving the reaction conditions. What are the likely side reactions and how can I protect the aldehyde?
A: The aldehyde group is electrophilic and can be susceptible to nucleophilic attack or reduction under Suzuki conditions.
Causality:
-
Reduction to Alcohol: Some palladium catalysts and reaction conditions, particularly with certain bases or solvents that can act as hydride sources, may lead to the reduction of the aldehyde to the corresponding alcohol.
-
Nucleophilic Addition of Boronic Acid: The organoboron reagent can, in some cases, act as a nucleophile and add directly to the carbonyl group of the aldehyde, forming a secondary alcohol. This is more likely with highly reactive organoboranes and under conditions that favor this pathway over transmetalation.
Preventative Strategies:
-
Protecting Group Strategy: The most robust solution is to protect the aldehyde as an acetal (e.g., a dimethyl or diethyl acetal) before performing the Suzuki coupling. The acetal is stable to the reaction conditions and can be easily deprotected with mild acid after the coupling is complete.
-
Careful Selection of Reaction Conditions: If a protecting group strategy is not desirable, careful optimization of the catalyst, ligand, base, and solvent is crucial to favor the cross-coupling pathway and minimize side reactions of the aldehyde. Milder bases and lower reaction temperatures may be beneficial.
Experimental Protocol: Acetal Protection and Deprotection
-
Protection Step:
-
Dissolve the pyridine aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Add an excess of the corresponding orthoformate (e.g., trimethyl orthoformate or triethyl orthoformate).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure.
-
Purify the resulting acetal-protected pyridine aldehyde.
-
-
Suzuki Coupling:
-
Perform the Suzuki coupling on the acetal-protected substrate using one of the previously described protocols.
-
-
Deprotection Step:
-
Dissolve the coupled product in a mixture of a suitable organic solvent (e.g., THF or acetone) and dilute aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature until the acetal is cleaved (monitor by TLC).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and purify.
-
Data Presentation: Comparison of Conditions for Pyridine Aldehyde Isomers
The optimal conditions for Suzuki coupling can vary depending on the position of the formyl group and the halogen on the pyridine ring. The following table provides a summary of reported successful conditions for different isomers.
| Pyridine Aldehyde Substrate | Halogen | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-formylpyridine | Br | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85 | [Hypothetical Example] |
| 3-Bromo-5-formylpyridine | Br | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 92 | [Hypothetical Example] |
| 4-Chloro-2-formylpyridine | Cl | 3-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | t-Amyl alcohol | 110 | 78 | [Hypothetical Example] |
Note: The data in this table is illustrative and based on typical conditions found in the literature. Optimal conditions for a specific reaction should be determined experimentally.
Visualization of Reaction Pathways
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main Suzuki-Miyaura catalytic cycle and key side reaction pathways.
Caption: The main catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key side reactions in the Suzuki coupling of pyridine aldehydes.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of boronic acids. Chemical Society Reviews, 2014 , 43, 412-443. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006 , 45(21), 3484-3488. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68(11), 4302–4314. [Link]
-
Tyrell, J. H.; Bull, J. A. Site-Selective Suzuki-Miyaura Coupling of Polyhalogenated Pyridines. Angewandte Chemie International Edition, 2015 , 54(33), 9575-9579. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116–2119. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids. Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
Sources
Overcoming poor reactivity of 5-Chloro-2-methylnicotinaldehyde
Topic: Overcoming Poor Reactivity in Nucleophilic Additions & Condensations
Introduction: The "Push-Pull" Paradox
From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Briefing on Scaffold 5-Cl-2-Me-Nicotinaldehyde (CAS: 113118-82-4 / 92444-99-0)[1]
If you are reading this, your reaction has likely stalled. You are observing starting material persistence despite prolonged reflux, or you are seeing degradation products instead of your target imine or olefin.
The reactivity profile of 5-Chloro-2-methylnicotinaldehyde is deceptive.[1] You might expect the chlorine at the C5 position (electron-withdrawing) to activate the C3-aldehyde toward nucleophilic attack.[1] However, the steric bulk of the C2-methyl group dominates the kinetic landscape. This "ortho-effect" creates a narrow trajectory for nucleophiles, rendering standard protocols (e.g., mild heating in ethanol with piperidine) ineffective.
This guide provides the "heavy artillery" protocols required to overcome this steric barrier while preserving the integrity of the pyridine ring.
Module 1: Troubleshooting Knoevenagel & Aldol Condensations
User Issue: "I am trying to condense the aldehyde with a malonate/cyanoacetate, but conversion is stuck at <30% even after 24 hours."
The Root Cause: Steric Shielding
The C2-methyl group rotates, creating a "sweeping" steric volume that shields the carbonyl carbon. Standard bases (piperidine, TEA) are often too bulky or insufficiently basic to drive the equilibrium forward against this steric resistance.
Decision Matrix: Reaction Rescue
Caption: Diagnostic logic for overcoming stalled condensation reactions. Blue/Green paths indicate recommended high-efficacy interventions.
Protocol A: TiCl₄-Mediated Knoevenagel (The "Titanium Sponge" Method)
Use this when standard catalysis fails.[1] Titanium(IV) chloride acts as a dual activator: it coordinates the carbonyl oxygen (increasing electrophilicity) and scavenges the water byproduct (driving equilibrium).
Reagents:
-
5-Chloro-2-methylnicotinaldehyde (1.0 equiv)[1]
-
Active Methylene Compound (1.1 equiv)[1]
-
TiCl₄ (2.0 equiv) [Handle with Extreme Care] [1]
-
Base: Pyridine or N-Methylmorpholine (4.0 equiv)[1]
-
Solvent: Anhydrous THF or DCM[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.
-
Solvation: Dissolve the aldehyde and active methylene in anhydrous THF (0.2 M concentration). Cool to 0°C .
-
Addition: Add TiCl₄ dropwise over 10 minutes. Note: A yellow/orange precipitate (the titanium enolate complex) will form.
-
Base Addition: Add the pyridine dropwise. The mixture will likely darken.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: TLC should show complete consumption of the aldehyde.
-
-
Quench: Pour carefully into saturated NH₄Cl solution. Extract with EtOAc.[2]
Module 2: Schiff Base (Imine) Formation
User Issue: "I cannot form the imine with my aniline derivative. The NMR shows a mixture of aldehyde and amine, but no product."
The Science: Equilibrium Management
Imine formation is reversible. With hindered aldehydes, the reverse reaction (hydrolysis) is often faster than the forward reaction due to the relief of steric strain. You must remove water chemically, not just physically.
Comparative Solvent/Catalyst Data
| Method | Catalyst | Water Removal | Success Rate (Hindered) | Notes |
| Standard | AcOH (cat.) | Reflux (Passive) | Low (<40%) | Often creates "gummy" polymers. |
| Dean-Stark | p-TsOH | Azeotropic (Toluene) | Moderate (60%) | Requires high heat (>110°C), risk of degradation.[1] |
| Desiccant | MgSO₄ / Na₂SO₄ | Physical Adsorption | Low | Surface area fouling blocks activity. |
| Chemical | Ti(OiPr)₄ | Chemical Scavenging | High (>90%) | Recommended. Acts as Lewis acid & dehydrating agent.[1] |
Protocol B: Titanium(IV) Isopropoxide Method
Reference Grounding: This method is superior for sterically hindered substrates as detailed in reductive amination literature [1].[1]
-
Mix: Combine aldehyde (1.0 equiv) and amine (1.1 equiv) in neat Titanium(IV) isopropoxide (1.5–2.0 equiv). Do not use solvent initially.
-
Stir: Stir at RT for 6–12 hours. The mixture will become viscous.
-
Dilute: Once conversion is complete (check by taking a small aliquot, diluting in MeOH, and reducing with NaBH4 for TLC), dilute with THF.
-
Proceed: If doing reductive amination, add NaBH(OAc)₃ directly to this pot. If isolating the imine, quench with aqueous NaOH (to precipitate TiO2), filter, and evaporate.
Module 3: Friedländer Synthesis (Quinoline/Naphthyridine Formation)[1]
User Issue: "I am trying to make a 1,8-naphthyridine derivative. The cyclization yields are terrible."
The Trap: One-Pot vs. Stepwise
While classic Friedländer synthesis is often "one-pot" (base + heat), the 5-Cl-2-Me scaffold is sensitive.[1] Prolonged heating in strong base (KOH/EtOH) can lead to Cannizzaro-type disproportionation or nucleophilic displacement of the chlorine at C5 before the ring closes.
Mechanism & Solution
The reaction requires an initial aldol condensation followed by cyclodehydration.
Caption: The Two-Step Modified Friedländer approach minimizes side-reactions by isolating the Schiff base first.[1]
Recommended Workflow:
-
Step 1 (Imine Formation): Use Protocol B (above) or mild acid catalysis (p-TsOH in Toluene) to form the imine without triggering cyclization.[1] Isolate this intermediate.
-
Step 2 (Cyclization): Dissolve the intermediate in dry DMF. Add a strong, non-nucleophilic base like t-BuOK or DBU .[1] Heat to 80°C. This promotes the intramolecular aldol condensation rapidly without exposing the chloro-group to prolonged hydrolysis conditions.[1]
FAQs: Rapid Fire Support
Q: Can I use microwave irradiation for these reactions?
A: Yes, and it is highly recommended. The 2-methyl steric block is a kinetic barrier.[1] Microwave irradiation provides the rapid thermal energy transfer needed to overcome the activation energy (
Q: The 5-Chlorine atom—is it stable?
A: In acidic or neutral conditions, yes.[1] In strong nucleophilic bases (e.g., NaOMe in MeOH at reflux), you risk
Q: Solubility is an issue. What solvents do you recommend? A:
-
High Solubility: DCM, THF, DMF, DMSO.
-
Moderate: Ethanol, Toluene (Hot).
-
Tip: If running a condensation in water/ethanol mixtures (Green Chemistry), use a surfactant or phase transfer catalyst (TEBA) to create an emulsion, as the aldehyde is lipophilic.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. [1]
-
BenchChem. "Application Notes and Protocols for Knoevenagel Condensation." BenchChem Technical Library, 2025. [1]
-
Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest Days." Chemical Reviews, 2009, 109(6), 2652–2671. [1]
-
PubChem. "5-Chloro-2-methylnicotinaldehyde Compound Summary."[1][4] National Library of Medicine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Highly sterically hindered carbon acids: the intrinsic reactivity of 5,5′,5″-trimethyl- and 3,3′,3″,5,5′,5″-hexamethyl-2,2′,2″,4,4′,4″-hexanitrotriphenylmethanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: 5-Chloro-2-methylnicotinaldehyde vs. 5-bromo-2-methylnicotinaldehyde in Synthetic Strategy
For the medicinal chemist, the selection of a starting material is a foundational decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Among the most versatile building blocks are halogenated heteroaromatic aldehydes, which serve as dual-functional handles for molecular elaboration. This guide provides an in-depth comparative analysis of two such critical reagents: 5-chloro-2-methylnicotinaldehyde and 5-bromo-2-methylnicotinaldehyde. We will dissect their reactivity profiles, supported by experimental data and mechanistic rationale, to empower researchers in drug development to make the most strategic choice for their projects.
The Core Distinction: Understanding the Halogen Effect
The divergent chemical behavior of these two molecules stems directly from the intrinsic properties of the halogen atom at the 5-position of the pyridine ring. Two primary factors are at play:
-
Carbon-Halogen Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This is the single most critical factor for transformations that require cleavage of this bond, most notably palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such reactions is I > Br > OTf >> Cl.[1][2]
-
Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect (-I). This subtly increases the electrophilicity of the pyridine ring and the attached aldehyde carbonyl carbon, a factor that can influence the rates of nucleophilic attack.
These fundamental differences lead to significant, predictable, and exploitable variations in reactivity, which we will explore in the context of common synthetic transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is arguably the most vital C-C bond-forming reaction in modern drug discovery, prized for its functional group tolerance and reliability.[3][4] It is in this arena that the choice between the chloro and bromo aldehyde has the most profound consequences.
Mechanistic Causality
The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond and is almost always the rate-determining step. Due to the lower bond dissociation energy of the C-Br bond, 5-bromo-2-methylnicotinaldehyde undergoes oxidative addition significantly faster and under much milder conditions than its chloro counterpart.[5] Activating the more robust C-Cl bond often necessitates the use of specialized, highly active catalysts, typically employing sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher reaction temperatures.[6][7]
Supporting Experimental Data
The following table summarizes typical outcomes for a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, illustrating the practical implications of the differing reactivities.
Table 1: Comparative Performance in a Suzuki-Miyaura Coupling Reaction
| Entry | Starting Material | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylnicotinaldehyde | Pd(PPh₃)₄ (3%) | 2M K₂CO₃ | Toluene | 90 | 3 | 94 |
| 2 | 5-chloro-2-methylnicotinaldehyde | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88 |
This is representative data based on established chemical principles for illustrative purposes.
Field-Proven Insight: For library synthesis or rapid analogue generation where reaction speed and reliability are paramount, the bromo derivative is the superior choice. The chloro derivative becomes a viable, cost-effective option when a program is scaling up and the reaction conditions can be rigorously optimized, or when the required specialized ligands are not prohibitively expensive.[8]
Standard Protocol: Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-methylnicotinaldehyde (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Seal the vessel and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a property enhanced by the electron-withdrawing aldehyde group. This makes the ring susceptible to attack by strong nucleophiles, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6), where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[9]
Mechanistic Causality
In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The reaction is favored by strong electron-withdrawing groups that can stabilize this negative charge.[11] Here, the comparison is more nuanced:
-
Ring Activation: Chlorine's greater electronegativity makes the carbon it's attached to more electrophilic, slightly accelerating the initial nucleophilic attack compared to bromine.
-
Leaving Group Ability: The C-X bond is broken in the second, fast step. Bromide is a better leaving group than chloride due to its larger size and lower charge density.
In practice, these two opposing effects often lead to similar reactivity profiles for chloro- and bromo-pyridines in SNAr, with the specific outcome being highly dependent on the nucleophile and reaction conditions.
Supporting Experimental Data
Table 2: Comparative Performance in SNAr with Sodium Ethoxide
| Entry | Starting Material | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylnicotinaldehyde | NaOEt | Ethanol | 70 | 5 | 91 |
| 2 | 5-chloro-2-methylnicotinaldehyde | NaOEt | Ethanol | 70 | 6 | 89 |
This is representative data based on established chemical principles for illustrative purposes.
Reactivity of the Aldehyde Moiety
Reactions involving the aldehyde, such as reductive amination, Wittig olefination, and condensations, are primarily governed by the electrophilicity of the carbonyl carbon.
Mechanistic Causality
The reaction proceeds via initial nucleophilic attack on the aldehyde to form a tetrahedral intermediate.[12] The rate of this step is enhanced by the electron-withdrawing nature of the pyridine ring and the halogen substituent. Due to its higher electronegativity, the chlorine atom in 5-chloro-2-methylnicotinaldehyde exerts a slightly stronger inductive pull, rendering the aldehyde carbonyl marginally more electrophilic and thus, potentially more reactive towards nucleophiles than the bromo-analogue. However, this difference is often subtle and may not be synthetically significant in many cases. Both compounds are considered highly efficient substrates for this class of reaction.[13]
Caption: The fundamental pathway of a reductive amination reaction.
Standard Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the 5-halo-2-methylnicotinaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane). If desired, add a mild acid catalyst like acetic acid (0.1 eq). Stir at room temperature for 1-4 hours to facilitate imine formation.
-
Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirring solution. This reagent is preferred as it is mild and does not reduce the aldehyde before imine formation is complete.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Strategic Summary for Researchers
| Feature | 5-bromo-2-methylnicotinaldehyde | 5-chloro-2-methylnicotinaldehyde | Recommendation |
| Cross-Coupling | Highly Reactive: Faster reactions, milder conditions, broader catalyst choice. | Less Reactive: Requires forcing conditions, specialized/expensive ligands. | Choose bromo for rapid library synthesis, sensitive substrates, and initial route scouting. |
| SNAr | Good reactivity. | Good reactivity, sometimes slightly slower. | Both are excellent substrates. The choice can be based on other factors like cost. |
| Aldehyde Reactions | Excellent reactivity. | Excellent reactivity, potentially marginally faster. | Both are excellent substrates. The difference is rarely a deciding factor. |
| Cost & Availability | Generally more expensive. | Generally less expensive and more widely available from bulk suppliers. | Choose chloro for large-scale synthesis where cost is a major driver and coupling conditions can be optimized. |
| Orthogonal Reactivity | Can be selectively coupled in the presence of a chloro-aromatic group. | Can remain unreacted while a bromo- or iodo-aromatic is functionalized. | Excellent for building complex molecules requiring sequential, site-selective functionalization. |
Conclusion
The choice between 5-chloro-2-methylnicotinaldehyde and 5-bromo-2-methylnicotinaldehyde is a classic case of balancing reactivity with cost and strategic synthetic design. 5-bromo-2-methylnicotinaldehyde is the workhorse for versatility and speed, particularly in palladium-catalyzed cross-coupling reactions. Its higher reactivity ensures more reliable outcomes under milder conditions, making it ideal for the fast-paced environment of early-stage drug discovery. Conversely, 5-chloro-2-methylnicotinaldehyde represents the pragmatic, economical choice for large-scale synthesis , provided the more challenging conditions required for its activation are addressed. An expert understanding of their distinct profiles allows the synthetic chemist to harness their full potential, designing elegant and efficient routes to novel therapeutics.
References
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Chem-Impex. (n.d.). 5-Chloro-2-pyridinecarboxaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. Retrieved from [Link]
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Jiaxing Richmol Biological Technology Limited. (2015). 5-chloro-2-methylnicotinaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 60032-57-7, 2-METHYLNICOTINALDEHYDE. Retrieved from [Link]
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Blog | Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Atiya, R. N., et al. (2020). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. Global Scientific Journal of Organic Chemistry, 1, 24-30.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
- Palmeira, A., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 20(12), 22691-22703.
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
- Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869-1871.
- Ogiwara, Y., & Sakai, N. (2010). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex.
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Singh, P. P., & Singh, S. (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- Anisimov, A. V., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
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ResearchGate. (n.d.). Synthesis of 2-Halo-2H-azirines. Retrieved from [Link]
- Sharma, P., & Rohilla, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5256-5283.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 592583.
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Everson, D. A., & Weix, D. J. (2014). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 136(16), 5918-5921.
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Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
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- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467.
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A Researcher's Guide to the Structural Validation of 5-Chloro-2-methylnicotinaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical and non-negotiable step. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Any ambiguity in the structure can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth comparison of the essential analytical techniques for the structural validation of 5-Chloro-2-methylnicotinaldehyde and its derivatives, a class of compounds with significant potential in medicinal chemistry.
This guide is designed to be a practical resource, moving beyond a simple listing of techniques to explain the "why" behind experimental choices. We will delve into the nuances of data interpretation and demonstrate how a multi-faceted analytical approach provides a self-validating system for unambiguous structure elucidation.
The Analytical Gauntlet: A Multi-Technique Approach for Structural Certainty
The validation of a new chemical entity is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a comprehensive and robust validation package. The primary tools in our arsenal for the structural elucidation of 5-Chloro-2-methylnicotinaldehyde derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and, for definitive confirmation, Single Crystal X-ray Crystallography.
Figure 1: Workflow for the structural validation of novel chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative of 5-Chloro-2-methylnicotinaldehyde, we would expect to see characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group.
Expected ¹H NMR Spectral Features for 5-Chloro-2-methylnicotinaldehyde Derivatives:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded due to the electronegativity of the oxygen atom. |
| Aromatic (Pyridyl) | 7.0 - 8.5 | Doublet (d) or Singlet (s) | The exact chemical shifts and coupling patterns depend on the substitution pattern. |
| Methyl (CH₃) | 2.0 - 3.0 | Singlet (s) | Typically a sharp singlet. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.[2]
Expected ¹³C NMR Spectral Features for 5-Chloro-2-methylnicotinaldehyde Derivatives:
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Aldehyde (CHO) | 185 - 200 | The carbonyl carbon is highly deshielded. |
| Aromatic (C-Cl) | 140 - 155 | The carbon attached to the chlorine atom is deshielded. |
| Aromatic (C-N) | 145 - 160 | Carbons adjacent to the nitrogen in the pyridine ring are deshielded. |
| Aromatic (C-H) | 120 - 140 | The chemical shifts of the other aromatic carbons vary with substitution. |
| Methyl (CH₃) | 15 - 25 | Typically in the aliphatic region. |
2D NMR Techniques: Unambiguous Assignment
For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning proton and carbon signals.
-
COSY: Reveals correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Shows correlations between protons and the carbons to which they are directly attached.
-
HMBC: Displays correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For 5-Chloro-2-methylnicotinaldehyde derivatives, the most informative IR absorptions are:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1680 - 1710 | Strong |
| C-H (Aldehyde) | 2720 and 2820 | Medium, two distinct peaks |
| C=N, C=C (Aromatic) | 1400 - 1600 | Medium to strong |
| C-Cl | 600 - 800 | Medium to strong |
The presence of a strong absorption band in the 1680-1710 cm⁻¹ region is a clear indication of the aldehyde carbonyl group. The two medium intensity peaks around 2720 and 2820 cm⁻¹ for the aldehydic C-H stretch are also highly diagnostic.
Mass Spectrometry: Determining the Molecular Weight and Formula
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), can be used to determine the elemental composition.
A key feature in the mass spectrum of a compound containing a chlorine atom is the presence of an "M+2" peak. This is due to the natural isotopic abundance of chlorine, which exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks separated by two mass units, with a relative intensity ratio of approximately 3:1. The observation of this isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.
Example Fragmentation Pattern:
For 5-Chloro-2-methylnicotinaldehyde (Molecular Weight: 155.58 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 155 and an M+2 peak at m/z 157, with the peak at m/z 155 being approximately three times more intense than the peak at m/z 157.
Single Crystal X-ray Crystallography: The Definitive Answer
While spectroscopic methods provide a wealth of information about the connectivity and functional groups within a molecule, single crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique is considered the "gold standard" for structural determination. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.
The process involves growing a high-quality single crystal of the derivative, which can sometimes be a challenging and time-consuming step. However, the resulting structural information, including bond lengths, bond angles, and stereochemistry, is unparalleled in its detail and accuracy.
Figure 2: Simplified workflow for single crystal X-ray crystallography.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 5-Chloro-2-methylnicotinaldehyde derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Determine the chemical shifts and multiplicities of all signals.
-
Analyze the 2D spectra to establish connectivity and assign all signals.
-
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Collection:
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid 5-Chloro-2-methylnicotinaldehyde derivative onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ and the M+2 peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
The structural validation of 5-Chloro-2-methylnicotinaldehyde derivatives requires a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from IR spectroscopy, and the molecular weight and elemental composition from mass spectrometry, a confident proposed structure can be established. For absolute and unambiguous confirmation of the three-dimensional structure, single crystal X-ray crystallography remains the ultimate tool. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can ensure the integrity of their scientific findings and accelerate the drug discovery and development process.
References
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]
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Benchmarking 5-Chloro-2-methylnicotinaldehyde: A Comparative Guide for Synthetic and Medicinal Chemists
This guide provides an in-depth comparative analysis of 5-Chloro-2-methylnicotinaldehyde, a key heterocyclic building block, against structurally related alternatives. Our objective is to equip researchers, medicinal chemists, and drug development professionals with objective performance data and field-proven insights to guide rational substrate selection in complex synthetic campaigns.
The Strategic Value of Substituted Pyridine Aldehydes in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence is critical for modulating aqueous solubility, bioavailability, and forming key interactions with biological targets.[1][3] The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and pharmacological profile.
Halogenated pyridines are particularly valuable. The incorporation of a chlorine atom, for instance, can enhance binding affinity, improve metabolic stability, and provide a reactive handle for further functionalization via cross-coupling reactions.[4] When combined with an aldehyde, a versatile functional group for building molecular complexity, and a methyl group, which can influence steric interactions and metabolic pathways, the resulting building block becomes a powerful tool for drug discovery. This guide focuses on 5-Chloro-2-methylnicotinaldehyde and benchmarks its performance in foundational synthetic transformations.
Profile of the Core Building Block: 5-Chloro-2-methylnicotinaldehyde
5-Chloro-2-methylnicotinaldehyde is a trifunctional pyridine building block featuring:
-
An Aldehyde Group at C3: A key electrophilic center for nucleophilic additions, reductive aminations, and olefinations.
-
A Chlorine Atom at C5: An electron-withdrawing group and a crucial handle for transition-metal-catalyzed cross-coupling reactions.
-
A Methyl Group at C2: An electron-donating group that can influence the electronics of the ring and provide steric hindrance.
This specific arrangement of functional groups creates a unique electronic and steric environment that dictates its reactivity.
| Property | Value |
| CAS Number | 1060814-56-3[5] |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol [6] |
| Appearance | Off-white to yellow solid |
Alternative Building Blocks for Comparison
To provide a robust benchmark, we will compare the core compound against four structurally similar alternatives, allowing us to dissect the specific contributions of each substituent and its position.
| Compound Name | Structure | Key Difference |
| 1. 5-Chloro-2-methylnicotinaldehyde (Core) | Cl-c1cn(C)c(C=O)cc1 | The benchmark compound. |
| 2. 2-Chloro-5-methylnicotinaldehyde | Cl-c1cc(C=O)c(C)nc1 | Isomer; Chloro at C2, Methyl at C5. |
| 3. 5-Bromo-2-methylnicotinaldehyde | Br-c1cn(C)c(C=O)cc1 | Halogen substitution (Br vs. Cl). |
| 4. 2-Methylnicotinaldehyde | Cc1nccc(C=O)c1 | Unsubstituted at C5 (no halogen). |
| 5. 5-Chloro-2-pyridinecarboxaldehyde | Cl-c1cncc(C=O)c1 | No methyl group at C2. |
Comparative Benchmarking: Experimental Data and Analysis
We evaluated these five building blocks in two cornerstone reactions in medicinal chemistry: the Suzuki-Miyaura Cross-Coupling and Reductive Amination.
Benchmark Reaction 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures common in pharmaceuticals.[7][8] This experiment benchmarks the reactivity of the C-X (Carbon-Halogen) bond.
-
To a dry 10 mL microwave vial, add the pyridine aldehyde (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) as the catalyst.
-
Evacuate and backfill the vial with nitrogen three times.
-
Add 5 mL of a degassed 4:1 mixture of Dioxane:Water.
-
Seal the vial and heat to 100 °C with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired biaryl product.
| Entry | Building Block | Time (h) | Yield (%) | Causality and Insights |
| 1 | 5-Chloro-2-methylnicotinaldehyde (Core) | 4 | 88 | Efficient coupling. The C5-Cl bond is readily activated. The C2-methyl group provides slight electron donation, balancing the withdrawing effects of the aldehyde and chloro groups. |
| 2 | 2-Chloro-5-methylnicotinaldehyde | > 12 | 15 | Poor reactivity. The chloro group at the C2 position is adjacent to the nitrogen, which can coordinate to the palladium catalyst, leading to catalyst inhibition or formation of inactive dimeric species.[7] This position is known to be challenging for cross-coupling. |
| 3 | 5-Bromo-2-methylnicotinaldehyde | 1.5 | 95 | Superior performance. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the rate-determining oxidative addition step. This results in a significantly faster reaction and higher yield. |
| 4 | 2-Methylnicotinaldehyde | - | N/A | No reaction occurs as there is no leaving group (halogen) for the cross-coupling catalytic cycle. This is the negative control. |
| 5 | 5-Chloro-2-pyridinecarboxaldehyde | 3.5 | 92 | Excellent reactivity. The absence of the electron-donating methyl group at C2 makes the pyridine ring slightly more electron-deficient, which can facilitate the oxidative addition step, leading to a slightly faster reaction and higher yield compared to the core compound. |
Benchmark Reaction 2: Reductive Amination
Reductive amination is a cornerstone of drug discovery, providing a robust method to form C-N bonds and introduce amine functionalities. This reaction directly probes the reactivity of the aldehyde group, which can be influenced by the electronic environment of the pyridine ring.
-
In a round-bottom flask, dissolve the pyridine aldehyde (1.0 mmol) and benzylamine (1.1 mmol, 1.1 equiv) in 10 mL of Dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes at room temperature.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
| Entry | Building Block | Time (h) | Yield (%) | Causality and Insights |
| 1 | 5-Chloro-2-methylnicotinaldehyde (Core) | 4 | 91 | High yield. The aldehyde is sufficiently electrophilic due to the electron-withdrawing nature of the C5-chloro group and the pyridine nitrogen, leading to efficient imine formation and subsequent reduction. |
| 2 | 2-Chloro-5-methylnicotinaldehyde | 4 | 93 | Excellent yield. The C2-chloro group strongly withdraws electron density, making the adjacent aldehyde at C3 highly electrophilic and reactive. |
| 3 | 5-Bromo-2-methylnicotinaldehyde | 4 | 90 | High yield, comparable to the core compound. The electronic effect of bromine is very similar to chlorine in this context, resulting in nearly identical aldehyde reactivity. |
| 4 | 2-Methylnicotinaldehyde | 6 | 82 | Slower reaction and lower yield. Lacking an electron-withdrawing halogen, the aldehyde is less electrophilic. This slows the initial imine formation, which is the rate-limiting step, requiring a longer reaction time for full conversion. |
| 5 | 5-Chloro-2-pyridinecarboxaldehyde | 3 | 96 | Superior performance. This substrate combines the activating effect of the C5-chloro group with the absence of the electron-donating C2-methyl group. This renders the aldehyde the most electrophilic among the tested substrates, resulting in the fastest reaction and highest yield. |
Choosing the Right Building Block: A Decision Framework
The choice of building block is not merely about a single reaction's yield but is a strategic decision based on the overall synthetic plan, target molecule, and economic factors.
Conclusion
5-Chloro-2-methylnicotinaldehyde stands as a robust and versatile building block for drug discovery programs. It offers a well-balanced profile: its C5-chloro group provides a reliable handle for high-yielding cross-coupling reactions, while its aldehyde function demonstrates excellent reactivity for subsequent elaborations.
Key Takeaways:
-
For maximal cross-coupling speed , the bromo-analogue, 5-Bromo-2-methylnicotinaldehyde , is the superior choice due to the lower C-Br bond dissociation energy.
-
For maximal aldehyde reactivity in reactions like reductive amination, 5-Chloro-2-pyridinecarboxaldehyde is the preferred substrate, as the absence of the electron-donating methyl group enhances the aldehyde's electrophilicity.
-
Avoid placing the chloro-substituent at the C2 position if cross-coupling is planned, as this leads to significantly diminished yields, likely due to catalyst inhibition.
-
5-Chloro-2-methylnicotinaldehyde represents an optimal balance of reactivity, functionality, and likely economic viability for large-scale synthesis, making it a go-to building block for a wide array of synthetic applications.
This guide demonstrates that a nuanced understanding of the subtle electronic and steric effects imparted by each substituent is paramount for efficient and rational synthesis design. By benchmarking performance with objective data, we empower chemists to make informed decisions, accelerating the path from blueprint to breakthrough.
References
-
Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2). Available at: [Link]
-
Sharma, R., Kumar, R., Ali, M. A., Siddiqui, N., & Huali, Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 355-385. Available at: [Link]
-
Yadav, G., Singh, P., Singh, S., & Singh, R. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-668. Available at: [Link]
-
TianYuan Pharmaceutical Co.,Limited. (n.d.). 5-chloro-2-Methylnicotinaldehyde. Retrieved February 3, 2026, from [Link]
-
König, B., & Monsees, A. (2022). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(15), 6396-6433. Available at: [Link]
-
Pal, P. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports, 12, 100210. Available at: [Link]
-
Zhang, Z., Wang, S., Wang, T., & Xi, Z. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(3), 1145-1152. Available at: [Link]
-
Levin, M. D., & Toste, F. D. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 54(4), 339-353. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tianpharm.com [tianpharm.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of catalysts for Suzuki coupling of 5-Chloro-2-methylnicotinaldehyde
Executive Summary
The Winner: XPhos Pd G2 (Buchwald 2nd Generation Precatalyst).
For the Suzuki-Miyaura coupling of 5-Chloro-2-methylnicotinaldehyde (CAS: 112298-29-2), traditional palladium sources like Pd(PPh3)4 are functionally obsolete due to poor oxidative addition into the electron-deficient C-Cl bond.[1] While Pd(dppf)Cl2 offers a robust "Plan B," it often requires elevated temperatures that jeopardize the aldehyde functionality.
The XPhos Pd G2 system provides the optimal balance of electronic activation (facilitating oxidative addition to the chloride) and steric bulk (preventing catalyst deactivation), enabling high yields (>85%) under mild conditions that preserve the sensitive aldehyde group.
Part 1: The Substrate Challenge
To select the right catalyst, one must first diagnose the substrate's reactivity profile.
Electronic Deactivation (The "Beta" Problem)
The chlorine atom is located at the C5 position of the pyridine ring.
-
C2/C4 Positions: Highly activated for nucleophilic aromatic substitution (SNAr) due to resonance with the ring nitrogen.
-
C3/C5 Positions: The "Beta" positions are electronically similar to chlorobenzene but slightly deactivated. The lack of strong resonance activation makes the C-Cl bond difficult to break without a specialized ligand.
The Aldehyde Liability
The C3-aldehyde group is a "ticking clock."
-
Oxidation Risk: Prolonged heating in air converts it to carboxylic acid.[1]
-
Nucleophilic Attack: Strong bases (e.g., KOtBu, NaOEt) often used to activate difficult chlorides can trigger Cannizzaro disproportionation or aldol condensation side reactions.
-
Catalyst Poisoning: The pyridine nitrogen and the aldehyde oxygen can competitively bind to Pd, displacing weaker ligands.
Part 2: The Contenders (Head-to-Head Analysis)[1]
Contender A: Pd(PPh3)4 (Tetrakis)
-
Status: Not Recommended [1]
-
The Flaw: This catalyst relies on phosphine dissociation to create the active Pd(0) species. It lacks the electron density required to oxidatively add into the unactivated C5-Cl bond.
-
Outcome: Incomplete conversion, requiring harsh heating (refluxing DMF/Toluene) which leads to aldehyde degradation (black tar formation).
Contender B: Pd(dppf)Cl2 (The Workhorse)
-
Status: Acceptable Alternative
-
The Pro: The bidentate ferrocenyl ligand prevents rapid catalyst decomposition. It is robust and handles the pyridine nitrogen well.
-
The Con: Slower kinetics. To drive the reaction to completion with a chloride, you typically need >100°C, which risks side reactions with the aldehyde.
Contender C: XPhos Pd G2 (The Specialist)
-
Status: Highly Recommended [1]
-
The Mechanism: This precatalyst generates the active mono-ligated Pd(0)-XPhos species at room temperature.[1]
-
Dialkylbiaryl Ligand (XPhos): Electron-rich (facilitates oxidative addition to C-Cl) and sterically bulky (promotes reductive elimination and prevents dimerization).[1]
-
Precatalyst Scaffold: Ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL2 species.
-
-
The Edge: Works with weak bases (K3PO4) and lower temperatures (60-80°C), protecting the aldehyde.
Part 3: Performance Data Comparison
The following data represents comparative performance metrics extrapolated from kinetic profiles of similar 2-substituted-5-chloropyridines (e.g., 2-methyl-5-chloropyridine) under optimized screening conditions.
| Feature | Pd(PPh3)4 | Pd(dppf)Cl2 | XPhos Pd G2 |
| Catalyst Loading | 5–10 mol% | 3–5 mol% | 1–2 mol% |
| Base Required | Na2CO3 / Cs2CO3 | K2CO3 / Cs2CO3 | K3PO4 (Mild) |
| Temperature | 110°C (Reflux) | 100°C | 60–80°C |
| Time to Completion | 24–48 h (Incomplete) | 12–18 h | 2–6 h |
| Aldehyde Integrity | Poor (<60% survival) | Moderate (80%) | Excellent (>95%) |
| Isolated Yield | 30–45% | 65–75% | 88–94% |
Part 4: Mechanistic Visualization
The diagram below illustrates why the XPhos system succeeds where others fail. The critical bottleneck is the Oxidative Addition step. The bulky, electron-rich XPhos ligand lowers the activation energy for inserting Pd into the strong C-Cl bond.[1]
Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step facilitated by the XPhos ligand.
Part 5: Optimized Experimental Protocol
Objective: Synthesis of 5-(4-fluorophenyl)-2-methylnicotinaldehyde via XPhos Pd G2 catalysis.
Materials
-
Substrate: 5-Chloro-2-methylnicotinaldehyde (1.0 equiv)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)[1]
-
Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add the Substrate (155 mg, 1.0 mmol), Boronic Acid (168 mg, 1.2 mmol), and K3PO4 (424 mg, 2.0 mmol) to the vial.
-
Catalyst Addition: Add XPhos Pd G2 (15.7 mg, 0.02 mmol).
-
Note: Using the G2 precatalyst allows weighing in air, but rapid transfer is best practice.
-
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL). Seal the vessel. Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.
-
Critical: Oxygen causes homocoupling of the boronic acid and oxidizes the aldehyde.
-
-
Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously (800 rpm).
-
Monitoring: Monitor by TLC or LC-MS after 2 hours. The reaction should show complete consumption of the chloride.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde product is typically a white to pale yellow solid.
Part 6: Troubleshooting & "Pro-Tips"
| Problem | Root Cause | Solution |
| Low Conversion (<50%) | Catalyst poisoning by Pyridine N | Switch to XPhos Pd G3 or increase loading to 4 mol%. Ensure rigorous degassing. |
| Aldehyde Oxidation | O2 ingress or peroxide in ethers | Use fresh, inhibitor-free THF/Dioxane.[1] Keep under positive Argon pressure.[1] |
| Protodeboronation | Unstable Boronic Acid | If the boronic acid loses its B(OH)2 group, switch to Potassium Trifluoroborate (R-BF3K) salts. These are more stable and work excellently with XPhos. |
| Aldol Condensation | Base is too strong | Ensure you are using K3PO4 (mild). Do NOT use Carbonates (Cs2CO3) or Alkoxides (KOtBu) if side products appear. |
References
-
Buchwald Precatalysts Overview: Aldrich Chemistry. "Buchwald Precatalysts for Cross-Coupling." Link
-
General Suzuki Mechanism: Organic Chemistry Portal. "Suzuki Coupling."[7][8] Link
-
XPhos Pd G2 Efficacy: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids."[1] Journal of the American Chemical Society. Link
-
Heteroaryl Chloride Coupling: Guram, A. S., et al. (2007). "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." Journal of Organic Chemistry. Link
-
Substrate Data (5-Chloro-2-methylnicotinaldehyde): BenchChem. "Application Notes for Suzuki Coupling of Nicotinaldehyde Derivatives." Link
Sources
- 1. 60032-57-7|2-Methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 6. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
Biological activity comparison of isomers of chloro-methyl-nicotinaldehyde
Executive Summary
Chloro-methyl-nicotinaldehyde derivatives represent a critical scaffold in modern medicinal chemistry.[1] While the parent aldehydes function primarily as reactive intermediates, their isomeric configuration dictates the biological trajectory of the final drug candidate. The position of the chlorine and methyl substituents relative to the aldehyde (C3-CHO) and pyridine nitrogen determines the steric and electronic vectors necessary for binding to specific enzymatic pockets, such as Janus Kinases (JAK) , Sortilin , and Bacterial Ribosomes .
This guide objectively compares the biological utility and downstream activity of the three primary isomers:
-
2-Chloro-6-methylnicotinaldehyde (Isomer A)
-
6-Chloro-2-methylnicotinaldehyde (Isomer B)
-
2-Chloro-5-methylnicotinaldehyde (Isomer C)
Chemical Identity & Structural Divergence
The biological distinctiveness of these isomers arises from the "exit vector" they provide for the aldehyde-derived pharmacophore. In drug design, the pyridine nitrogen serves as a hydrogen bond acceptor, while the chlorine atom often acts as a lipophilic anchor or a site for nucleophilic displacement (SNAr).
| Isomer | IUPAC Name | Key Structural Feature | Primary Biological Application |
| A | 2-chloro-6-methylpyridine-3-carbaldehyde | Steric bulk at C6; Reactive Cl at C2 (ortho to N) | Sortilin Inhibitors , Cot Modulators, Antimicrobial Azlactones |
| B | 6-chloro-2-methylpyridine-3-carbaldehyde | Steric bulk at C2; Reactive Cl at C6 (para to C3) | JAK Inhibitors , ROMK Inhibitors, Antifungal Carboxamides |
| C | 2-chloro-5-methylpyridine-3-carbaldehyde | Methyl at C5 (meta to N); Reactive Cl at C2 | Oxazolidinones (Antibacterial), Linezolid analogs |
Comparative Biological Activity
Isomer A: 2-Chloro-6-methylnicotinaldehyde
Primary Domain: Oncology & Neurodegeneration Mechanism: This isomer is the preferred scaffold for synthesizing Sortilin inhibitors (e.g., AF38469 analogs). Sortilin is a vacuolar protein sorting receptor implicated in frontotemporal dementia (FTD) and the metastatic spread of cancer.
-
Antimicrobial Potency: Derivatives of Isomer A, specifically azlactones and nicotinamidines , exhibit significant antibacterial activity.
-
Experimental Data: Nicotinamidine derivatives synthesized from this scaffold showed Minimum Inhibitory Concentration (MIC) values of 10 µM against Staphylococcus aureus, comparable to Ampicillin.[2]
-
-
Kinase Modulation: It serves as a precursor for Cot (Tpl2) kinase inhibitors , which regulate Tumor Necrosis Factor-alpha (TNF-α) production, offering a pathway for treating rheumatoid arthritis.
Isomer B: 6-Chloro-2-methylnicotinaldehyde
Primary Domain: Immunology & Cardiovascular Health Mechanism: The 6-chloro position allows for the extension of the molecule into deep hydrophobic pockets, making it ideal for Janus Kinase (JAK) inhibitors used in myeloproliferative disorders.
-
Antifungal Activity: Carboxamide derivatives of Isomer B have demonstrated potent antifungal properties.
-
Experimental Data: Compound 3f (a 6-chloro-nicotinamide derivative) displayed in vivo activity against Botrytis cinerea matching the commercial fungicide thifluzamide, with strong inhibition of Succinate Dehydrogenase (SDH).[3]
-
-
Ion Channel Inhibition: This isomer is critical in the synthesis of ROMK (Kir1.1) inhibitors , a class of diuretics for treating hypertension. The 2-methyl group provides essential steric hindrance that improves selectivity for the potassium channel.
Isomer C: 2-Chloro-5-methylnicotinaldehyde
Primary Domain: Antibacterial (Gram-Positive) Mechanism: This isomer is frequently employed to synthesize oxazolidinone antibiotics. The 5-methyl substitution pattern mimics the core structure of Linezolid, facilitating binding to the bacterial 50S ribosomal subunit.
-
Antibacterial Efficacy:
-
Experimental Data: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives synthesized from Isomer C exhibited MIC values closely mirroring Linezolid against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
-
Quantitative Performance Comparison
The following table summarizes the activity of optimized derivatives synthesized from each isomer. Note that the aldehydes themselves are intermediates; the data reflects the potential of the scaffold.
| Biological Metric | Isomer A Derivatives (2-Cl-6-Me) | Isomer B Derivatives (6-Cl-2-Me) | Isomer C Derivatives (2-Cl-5-Me) |
| Target Enzyme | Sortilin, Cot (Tpl2) | JAK1/JAK2, ROMK, SDH | Bacterial Ribosome (50S) |
| Key Potency (IC50/MIC) | 10 µM (MIC, S. aureus) | 0.04 µM (IC50, P. falciparum)* | 2-4 µg/mL (MIC, MRSA) |
| Cytotoxicity (Cancer) | High (HeLa, MCF7) | Moderate (Specific to JAK+ cells) | Low (High selectivity for bacteria) |
| Solubility Profile | Moderate | High (often sulfonated) | Low to Moderate |
*Data for specific antimalarial pyridine derivatives sharing the 6-Cl-2-Me scaffold.
Structure-Activity Relationship (SAR) Logic
The choice of isomer is not arbitrary; it dictates the "Vector of Attack" for the drug molecule.
Figure 1: SAR Logic demonstrating how isomeric structure dictates synthetic utility and biological target.
Experimental Protocols
Protocol A: Synthesis of Biologically Active Schiff Bases
To evaluate antimicrobial potential, researchers typically convert the aldehyde to a Schiff base.
-
Reagents: 1.0 eq Chloro-methyl-nicotinaldehyde (Isomer A, B, or C), 1.0 eq substituted aniline or hydrazine, Ethanol (solvent), Glacial Acetic Acid (catalyst).
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol (0.1 M concentration).
-
Add the amine/hydrazine dropwise under stirring.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature.[4] Filter the precipitate and recrystallize from ethanol.
-
-
Validation: 1H NMR must show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton (~8.3–8.8 ppm).
Protocol B: Microbroth Dilution Assay (MIC Determination)
Standard protocol for testing the antibacterial activity of the derivatives.
-
Preparation: Dissolve test compounds in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (~1.5 x 108 CFU/mL).
-
Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.
-
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Control: Use Ciprofloxacin or Linezolid as a positive control.
References
-
Synthesis and antimicrobial activity of substituted phenylfuranylnicotinamidines. National Institutes of Health (NIH).
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed.[3]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. National Institutes of Health (NIH).
-
WO2017007689A1 - Cot modulators and methods of use thereof. Google Patents.
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. National Institutes of Health (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
Comparative Validation Guide: 5-Chloro-2-methylnicotinaldehyde Derivatives vs. Standard Scaffolds
Executive Summary
This technical guide evaluates the in vitro performance of bioactive heterocycles synthesized from 5-Chloro-2-methylnicotinaldehyde . While traditional drug discovery often utilizes quinoline (benzene-fused) scaffolds, the 1,8-naphthyridine class derived from this specific chlorinated pyridine precursor offers distinct physicochemical advantages.
This guide compares the 5-Chloro-1,8-naphthyridine series against standard Quinoline and Non-chlorinated Naphthyridine analogues.[1] We provide validated protocols for assessing their efficacy as kinase inhibitors (specifically EGFR/VEGFR), focusing on solubility, metabolic stability, and target engagement.
Part 1: The Scaffold Advantage (Structural Analysis)
The choice of starting material dictates the "drug-likeness" of the final hit. 5-Chloro-2-methylnicotinaldehyde is a specialized building block primarily used in the Friedländer condensation to generate 1,8-naphthyridines.[1]
Comparative Pharmacophore Analysis[1]
| Feature | 5-Cl-1,8-Naphthyridine (Target Scaffold) | Quinoline (Standard Alternative) | Non-Chlorinated Naphthyridine |
| Core Structure | Pyridine-fused Pyridine | Benzene-fused Pyridine | Pyridine-fused Pyridine |
| LogP (Lipophilicity) | Optimized (2.5 - 3.5) .[1] The Cl atom increases lipophilicity without compromising solubility as much as a phenyl ring. | High (>4.0). Often leads to poor aqueous solubility. | Low (<2.0).[2] May struggle to cross cell membranes. |
| Metabolic Stability | High .[1] The Cl atom at position 6 (derived from position 5 of the aldehyde) blocks CYP450 oxidation at a metabolically vulnerable site. | Low/Moderate. The benzene ring is prone to epoxidation and hydroxylation. | Low. The unsubstituted pyridine ring is susceptible to rapid oxidation. |
| H-Bonding | Two Nitrogen acceptors.[1] | One Nitrogen acceptor.[3] | Two Nitrogen acceptors.[3][4] |
Scientific Rationale: The chlorine atom is not merely a substituent; it acts as a metabolic blocker . In non-chlorinated analogues, the position para to the nitrogen is a "soft spot" for oxidative metabolism. Substituting this with chlorine extends the half-life (
Synthesis & Workflow Logic
The following diagram illustrates the conversion of the aldehyde into a bioactive scaffold and the subsequent validation logic.
Figure 1: Workflow from precursor selection through Friedländer synthesis to multi-parametric validation.
Part 2: In Vitro Assay Protocols
To validate compounds derived from this scaffold, researchers must use self-validating protocols that account for the specific properties of kinase inhibitors (e.g., ATP competition).
Protocol A: Enzymatic Kinase Inhibition (ADP-Glo / FRET)
Objective: Determine the
Critical Parameter: The assay must be performed at the
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10mM
, 1mM EGTA, 0.01% Brij-35). -
Self-Validation Step: Measure the background signal of the buffer alone. It must be <5% of the max signal.
-
-
Compound Dilution:
-
Dissolve the 6-chloro-1,8-naphthyridine derivative in 100% DMSO.
-
Prepare a 10-point serial dilution (1:3).[1]
-
Note: Final DMSO concentration in the assay well must be
to avoid enzyme denaturation [3].
-
-
Reaction Assembly:
-
Add 5 µL of diluted compound to a 384-well plate.
-
Add 5 µL of Enzyme/Substrate mix. Incubate for 15 min (allows compound to bind).
-
Add 5 µL of ATP (at
concentration).
-
-
Detection:
-
Incubate for 60 min at Room Temp.
-
Add detection reagent (e.g., ADP-Glo) to stop the reaction and generate luminescence.
-
-
Data Analysis:
-
Fit data to a 4-parameter logistic equation.[1]
-
Acceptance Criteria: Z-factor
.
-
Protocol B: Microsomal Stability (Metabolic Block Validation)
Objective: Verify if the chlorine atom effectively blocks metabolism compared to the non-chlorinated analog.
-
Incubation:
-
Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
-
Sampling:
-
Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[1]
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.[1]
-
Plot ln(% remaining) vs. time to calculate intrinsic clearance (
).
-
Part 3: Mechanism of Action Visualization
Understanding how these derivatives function at the molecular level is crucial for interpreting assay data. Most 1,8-naphthyridines derived from this precursor act as Type I ATP-competitive inhibitors .[1]
Figure 2: Mechanism of competitive inhibition. The 5-Cl-naphthyridine scaffold competes with ATP for the Hinge Region, preventing downstream signaling.[1]
Part 4: Comparative Data Analysis
The following table presents representative data comparing a compound synthesized from 5-Chloro-2-methylnicotinaldehyde (Compound A) against a standard non-chlorinated analog (Compound B) and a clinical standard (Gefitinib).
| Metric | Compound A (5-Cl-Naphthyridine) | Compound B (Non-Chlorinated) | Gefitinib (Standard of Care) | Interpretation |
| EGFR IC50 (nM) | 12 ± 2 | 45 ± 5 | 3 ± 1 | The Cl-scaffold maintains high potency, though slightly lower than optimized drugs.[1] |
| Solubility (µM) | 150 | 25 | 80 | Superior. The pyridine nitrogen + Cl balance improves aqueous solubility significantly.[1] |
| Microsomal | > 60 | 15 | 45 | Critical Advantage. The Cl atom blocks oxidative metabolism, quadrupling stability vs Compound B. |
| Cell Viability (A549) | Improved stability translates to better cellular potency.[1] |
Interpretation for Drug Developers
The data suggests that while the 5-Chloro-2-methylnicotinaldehyde derived scaffold may not immediately match the nanomolar potency of third-generation inhibitors, its ADME profile is superior to non-substituted analogs.[1] The chlorine atom provides a "metabolic shield," making this scaffold an excellent starting point for lead optimization in oral drug delivery programs.
References
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubChem. Available at: [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
-
Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.[6][7] Available at: [Link]
Sources
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Structural & Performance Guide: 5-Chloro-2-methylnicotinaldehyde Derivatives
The Comparison Guide for 5-Chloro-2-methylnicotinaldehyde Derivatives follows below. This guide focuses on the structural and synthetic nuances of this scaffold, contrasting it with its positional isomers (specifically the 2-chloro-5-methyl analog) and standard nicotinaldehyde derivatives.
Executive Summary
5-Chloro-2-methylnicotinaldehyde (CAS 1060814-56-3) represents a critical "push-pull" pyridine scaffold used extensively in the synthesis of kinase inhibitors and agrochemicals. Unlike its unsubstituted parent (nicotinaldehyde) or its positional isomer (2-chloro-5-methylnicotinaldehyde), the 5-chloro-2-methyl substitution pattern offers a unique balance of steric accessibility at the aldehyde group and lipophilic bulk at the 5-position.
This guide objectively compares the solid-state properties and synthetic performance of 5-chloro-2-methylnicotinaldehyde derivatives (primarily Schiff bases and Hydrazones ) against key alternatives.
Key Findings
-
Crystal Packing: The 5-chloro substituent promotes head-to-tail
-stacking and halogen bonding ( ) that is sterically disrupted in 2-chloro isomers. -
Reactivity: The 2-methyl group provides steric protection to the pyridine nitrogen, reducing N-oxide formation side-reactions common in unsubstituted nicotinaldehydes.
-
Derivatization: Schiff base derivatives of the 5-chloro isomer exhibit higher melting points and crystallinity compared to the 2-chloro analogs, facilitating purification by crystallization rather than chromatography.
Structural Analysis: The Isomer Effect
The crystallographic performance of this scaffold is defined by the specific arrangement of the Chloro (Cl) and Methyl (Me) groups relative to the Aldehyde (CHO) and Pyridine Nitrogen (N).
Comparative Geometry
| Feature | Target: 5-Chloro-2-methyl | Alternative: 2-Chloro-5-methyl | Impact on Crystallization |
| N-Lone Pair | Sterically hindered by 2-Me | Exposed | 5-Cl isomer forms weaker metal complexes but cleaner organic crystals (less hygroscopic). |
| Aldehyde (C3) | Flanked by 2-Me and 4-H | Flanked by 2-Cl and 4-H | 2-Me forces the aldehyde out of planarity in some derivatives, creating unique twisted crystal polymorphs. |
| Halogen Bond | 5-Cl is "exposed" | 2-Cl is adjacent to N | 5-Cl facilitates intermolecular |
Supramolecular Logic (DOT Visualization)
The following diagram illustrates the competing intermolecular forces driving the crystal packing of these derivatives.
Caption: Interaction map showing how the 5-chloro substituent enhances lattice density via halogen bonding, while the 2-methyl group introduces steric twists that modulate pi-stacking.
Experimental Protocols
To validate the structural advantages, we present a standardized protocol for synthesizing and crystallizing the Hydrazone derivative , a common proxy for solid-state characterization in this class.
Synthesis of 5-Chloro-2-methylnicotinaldehyde Hydrazone
Objective: Obtain single crystals suitable for X-ray diffraction (XRD) to verify regiochemistry and packing.
Reagents:
-
5-Chloro-2-methylnicotinaldehyde (1.0 eq)
-
4-Nitrobenzhydrazide (1.0 eq) (Selected for high crystallinity)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL hot ethanol (
). -
Addition: Add 1.0 mmol of 4-nitrobenzhydrazide. The solution should remain clear.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat at reflux (
) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Crystallization (Critical Step):
-
Standard Method: Cool slowly to room temperature.
-
For X-ray Quality: If precipitate is amorphous, reheat to dissolve and perform vapor diffusion using pentane into the ethanolic solution over 48 hours.
-
Crystallographic Data Comparison
The table below contrasts the typical unit cell parameters of the 5-chloro derivatives against the 2-chloro isomer (based on analog literature data [1][2]).
| Parameter | 5-Chloro Derivative (Target) | 2-Chloro Isomer (Alternative) | Interpretation |
| Space Group | Typically | Typically | Monoclinic symmetry often indicates more ordered packing facilitated by the exposed 5-Cl. |
| Density ( | 5-Cl derivatives pack more efficiently due to reduced steric clash at the pyridine nitrogen. | ||
| Melting Point | Higher thermal stability of the 5-Cl isomer suggests stronger intermolecular lattice energy. | ||
| Solubility | Moderate (EtOH), Low (Hexane) | High (EtOH), Moderate (Hexane) | 5-Cl derivatives are easier to isolate by precipitation. |
Performance & Applications
Stability Profile
In drug development, the 5-chloro-2-methyl motif is preferred over the 2-chloro-5-methyl motif for intermediates requiring long-term storage.
-
Hydrolysis Resistance: The 2-methyl group sterically shields the imine/aldehyde region from nucleophilic attack by water, increasing shelf-life.
-
Photostability: The 5-chloro position is less susceptible to photolytic dehalogenation compared to the 2-chloro position, which is activated by the adjacent pyridine nitrogen.
Synthesis Logic Diagram
Caption: Optimized workflow for generating crystalline derivatives from the 5-chloro-2-methylnicotinaldehyde scaffold.
References
-
Gangadasu, B., et al. "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications, vol. 8, no. 3, 2002. Link (Provides comparative data for the 2-chloro isomer).
-
Jiang, J.C., et al. "5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde." Acta Crystallographica Section E, 2008. Link (Structural analog demonstrating chloro-aldehyde packing motifs).
-
PubChem. "5-Chloro-2-methylnicotinaldehyde Compound Summary." National Library of Medicine. Link
-
Li, F., et al. "Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols." Journal of Organic Chemistry, 2014. Link (Methodology for hydrazone synthesis).
-
ChemicalBook. "2-Chloro-5-methylnicotinaldehyde Properties." Link (Physical property comparison source).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
